Pad4-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H23BClN7O6 |
|---|---|
Molecular Weight |
503.7 g/mol |
IUPAC Name |
[3-[[[(2S)-5-[(1-amino-2-chloroethylidene)amino]-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]pentanoyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C20H23BClN7O6/c22-10-17(23)24-8-2-5-15(20(30)25-11-12-3-1-4-13(9-12)21(31)32)26-14-6-7-16(29(33)34)19-18(14)27-35-28-19/h1,3-4,6-7,9,15,26,31-32H,2,5,8,10-11H2,(H2,23,24)(H,25,30)/t15-/m0/s1 |
InChI Key |
LVPRLUILJALGIP-HNNXBMFYSA-N |
Isomeric SMILES |
B(C1=CC(=CC=C1)CNC(=O)[C@H](CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C(CCCN=C(CCl)N)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to PAD4 Inhibition and its Effect on Neutrophil Extracellular Traps (NETs)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neutrophil Extracellular Traps (NETs) are web-like structures composed of decondensed chromatin, histones, and granular proteins, released by neutrophils to trap and kill pathogens.[1] While essential for innate immunity, excessive NET formation, a process termed NETosis, is implicated in the pathogenesis of various non-infectious diseases, including autoimmune disorders like rheumatoid arthritis, thrombosis, and cancer.[2][3] A key enzyme orchestrating this process is Peptidylarginine Deiminase 4 (PAD4).[3][4] PAD4 catalyzes the citrullination of arginine residues on histones, a critical step for chromatin decondensation and subsequent NET release.[4][5] This makes PAD4 an attractive therapeutic target for controlling pathological NET formation.[2][6] This guide provides an in-depth overview of the mechanism of PAD4 in NETosis, the effects of its inhibition, quantitative data on specific inhibitors, and detailed experimental protocols for studying these interactions.
The Role of PAD4 in NETosis
PAD4 is a calcium-dependent enzyme predominantly expressed in the nucleus of granulocytes.[2][7] Its primary role in NETosis is to convert positively charged arginine residues on core histones (primarily H3 and H4) into neutral citrulline.[3] This post-translational modification, known as citrullination or deimination, neutralizes the positive charge of the histones, weakening their electrostatic interaction with the negatively charged DNA backbone.[3][5] This loss of interaction is a crucial initial step that leads to the dramatic decondensation of tightly packed chromatin.[4][5] The unfurled chromatin, decorated with antimicrobial proteins, is then expelled from the cell to form NETs.[4] Genetic studies using PAD4 knockout mice have definitively shown that PAD4 is essential for NET formation in response to various stimuli; neutrophils from these mice are unable to form NETs.[1][8]
Mechanism of PAD4-Mediated Chromatin Decondensation
The process is initiated by various stimuli that lead to an increase in intracellular calcium concentration, which activates PAD4.[4][7]
-
Activation: Stimuli such as pathogens, inflammatory cytokines, or chemical agents like Phorbol 12-myristate 13-acetate (PMA) and calcium ionophores trigger signaling cascades.[7][8]
-
Nuclear Translocation: PAD4 is unique among PAD isoforms for its nuclear localization sequence, allowing it to act directly on chromatin.[3]
-
Histone Citrullination: Activated PAD4 targets arginine residues on histones H3 and H4. The citrullination of these histones is a hallmark of NETosis.[3][9]
-
Chromatin Unraveling: The neutralization of histone charges leads to the unraveling of the DNA, breaking up the nucleosome structure.[3][5]
-
NET Release: The decondensed chromatin, along with granular enzymes like Myeloperoxidase (MPO) and Neutrophil Elastase (NE), is released from the cell.[3]
PAD4 Inhibition as a Therapeutic Strategy
Given the critical role of PAD4 in NETosis, its inhibition presents a promising strategy to mitigate the pathological consequences of excessive NET formation. Small molecule inhibitors targeting PAD4 can prevent histone citrullination, thereby blocking chromatin decondensation and the release of NETs. Several PAD4 inhibitors, such as Cl-amidine and GSK484, have been developed and have demonstrated efficacy in preclinical models.[5][10] Inhibition of PAD4 has been shown to significantly reduce NET-like structures and histone citrullination in neutrophils stimulated with various agonists.[5]
Quantitative Data on PAD4 Inhibitors
The following table summarizes publicly available data on the efficacy of representative PAD4 inhibitors in blocking NETosis.
| Inhibitor | Target(s) | IC50 (PAD4) | Cellular Potency (Cit-H3 Inhibition) | Effect on NETosis | Reference |
| Cl-amidine | Pan-PAD inhibitor | ~6 µM | - | Significantly reduces NET formation.[5] | [4][5] |
| GSK484 | Selective PAD4 inhibitor | ~50 nM | ~250 nM | Potently prevents NETosis induced by various stimuli.[10] | [10][11] |
| YW3-56 | Cl-amidine analog | - | - | Decreased tumor growth in a mouse sarcoma model.[4] | [4] |
| RGT-691 | Selective PAD4 inhibitor | 1.8 nM | 15 nM | Potently inhibited neutrophil trafficking and reduced dsDNA and Cit-H3 levels in an LPS-induced inflammation model.[6] | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway for PAD4-Dependent NETosis
The signaling pathways leading to PAD4 activation and NETosis can be dependent on the nature of the stimulus. Some pathways are dependent on the generation of Reactive Oxygen Species (ROS) by NADPH oxidase, while others are ROS-independent but still converge on PAD4 activation.[4][10]
References
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 7. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Frontiers | The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis [frontiersin.org]
- 10. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 11. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Pad4-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the structure-activity relationship (SAR) of Pad4-IN-2, a known inhibitor of Protein Arginine Deiminase 4 (PAD4). By examining its chemical features in relation to its biological activity, we provide a comprehensive resource for researchers in the fields of drug discovery and development. This document details the quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Core Compound Activity
This compound, also identified as compound 5i, has been characterized as an inhibitor of PAD4 with a half-maximal inhibitory concentration (IC50) of 1.94 μM.[1][2][3][4] Its primary mechanism of action involves the specific inhibition of the PAD4-H3cit-NETs pathway within neutrophils, which has been shown to suppress tumor growth in murine models.[1][3][4] The Chemical Abstracts Service (CAS) number for this compound is 2642327-52-2.[1]
Quantitative Structure-Activity Relationship Data
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its inhibitory activity.
| Compound | Target | IC50 (μM) | Assay Conditions | Reference |
| This compound (compound 5i) | PAD4 | 1.94 | In vitro enzymatic assay | [1][2][3][4] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings. Below are the protocols for the key experiments cited.
PAD4 Inhibition Assay
The inhibitory activity of this compound against PAD4 was determined using an in vitro enzymatic assay. The protocol is as follows:
-
Reagents and Materials:
-
Recombinant human PAD4 enzyme
-
Substrate (e.g., N-α-Benzoyl-L-arginine ethyl ester, BAEE)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and dithiothreitol)
-
Detection reagent (e.g., a reagent that reacts with ammonia, a byproduct of the deimination reaction, to produce a detectable signal)
-
-
Procedure:
-
The PAD4 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is then stopped, and the amount of product (or byproduct) is quantified using the detection reagent and a suitable plate reader (e.g., spectrophotometer or fluorometer).
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Assay for NETosis Inhibition
To assess the effect of this compound on neutrophil extracellular trap (NET) formation, a cell-based assay is employed.
-
Cell Culture and Treatment:
-
Neutrophils are isolated from fresh human or murine blood.
-
The isolated neutrophils are seeded in a multi-well plate and treated with different concentrations of this compound.
-
After an incubation period, NETosis is induced using a stimulant such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore (e.g., A23187).
-
-
Quantification of NETs:
-
NETs are quantified by measuring the amount of extracellular DNA released. This is typically done using a cell-impermeable DNA-binding dye (e.g., Sytox Green).
-
The fluorescence intensity is measured using a fluorescence plate reader, which correlates with the amount of NET formation.
-
Alternatively, NETs can be visualized and quantified using immunofluorescence microscopy by staining for key NET components like citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO).
-
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of PAD4-mediated NETosis and its inhibition by this compound.
References
The Role of Pad4-IN-2 in Preclinical Cancer Therapy: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research surrounding Pad4-IN-2, a small molecule inhibitor of Protein Arginine Deiminase 4 (PAD4). PAD4 has emerged as a significant therapeutic target in oncology due to its multifaceted role in cancer progression, including gene regulation, inflammation, and the formation of Neutrophil Extracellular Traps (NETs) that facilitate tumor growth and metastasis.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological pathways and research workflows associated with the investigation of this compound and other PAD4 inhibitors.
Quantitative Data Summary: PAD4 Inhibitors
The following table summarizes the key quantitative metrics for this compound and other relevant PAD4 inhibitors based on available preclinical data. This allows for a comparative assessment of their potency and efficacy.
| Inhibitor | Target | IC50 Value | Cellular Assay Performance | In Vivo Efficacy | Reference |
| This compound | PAD4 | 1.94 µM | Inhibits PAD4-H3cit-NETs pathway | Inhibits tumor growth in mice | [4] |
| JTxPAD4i | PAD4 | 0.102 µM (human PAD4) | 0.125 µM (H3-Histone citrullination) | ~50% Tumor Growth Inhibition (TGI) in 4T1 mouse model (50 mg/kg, BID) | [5] |
| GSK484 | PAD2/PAD4 | - | Mentioned as a PAD inhibitor | - | [6] |
| Cl-amidine | Pan-PAD | - | Mentioned as a PAD inhibitor | - | [4][6] |
| BB-Cl-amidine | PAD4 | - | Mentioned as a PAD inhibitor | - | [6] |
Signaling Pathways and Mechanism of Action
PAD4's role in cancer is complex, involving direct effects on gene expression within cancer cells and indirect effects through the modulation of immune cells like neutrophils.[1]
The PAD4-NETosis Pathway in Cancer Progression
PAD4 is critically involved in NETosis, a process where neutrophils release a web-like structure of chromatin (NETs).[3] In the context of cancer, tumors can secrete chemokines that recruit neutrophils and induce NET formation.[5] These NETs can then trap circulating tumor cells, promoting the establishment of metastatic colonies.[2][5] this compound exerts its anti-tumor effect by specifically inhibiting the PAD4-H3cit-NETs pathway in neutrophils.[4] Inhibition of PAD4 has been shown to down-regulate the chemokine receptor CXCR2, reduce the presence of immune-suppressive myeloid-derived suppressor cells (MDSCs), and activate T cells, creating a potent anti-tumor microenvironment.[7][8]
Caption: The PAD4-H3cit-NETs pathway in cancer and the inhibitory action of this compound.
PAD4 and Transcriptional Regulation
PAD4 is the only PAD isoform with a nuclear localization sequence, allowing it to citrullinate histones and other nuclear proteins, thereby regulating gene expression.[3] For instance, PAD4 can citrullinate histone arginine residues, which can antagonize the effects of histone methylation and lead to the silencing of tumor suppressor genes like p53.[1] In some contexts, PAD4 works with the protein BRD4 to switch the transcription factor E2F-1 from a proliferation-promoting to an inflammation-promoting factor by citrullinating E2F-1, which then recruits BRD4.[9][10]
Caption: PAD4-mediated transcriptional regulation in cancer cells.
Preclinical Research Workflow
The preclinical evaluation of a PAD4 inhibitor like this compound follows a structured workflow, progressing from initial biochemical assays to complex in vivo cancer models. This process is essential to establish potency, selectivity, mechanism of action, and preliminary safety and efficacy.
Caption: General workflow for the preclinical development of a PAD4 inhibitor.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used in the preclinical evaluation of PAD4 inhibitors.
Recombinant PAD4 Expression and Purification
-
Objective: To produce purified PAD4 enzyme for use in biochemical assays.
-
Protocol:
-
The gene encoding human PAD4 is cloned into an expression vector (e.g., pGEX) with a purification tag (e.g., GST).
-
The plasmid is transformed into a competent E. coli strain (e.g., BL21(DE3)).[11]
-
A large-scale culture is grown and protein expression is induced (e.g., with IPTG).
-
Cells are harvested by centrifugation, lysed, and the cellular debris is cleared.
-
The protein is purified from the lysate using affinity chromatography (e.g., glutathione-sepharose beads for a GST-tagged protein).
-
The PAD4 enzyme is eluted from the column using a buffer containing a competitive ligand (e.g., reduced glutathione).[11]
-
The purified protein is concentrated, aliquoted, and stored at -80°C.[11]
-
In Vitro PAD4 Activity Assay (Ammonia Release Assay)
-
Objective: To determine the IC50 value of an inhibitor against PAD4.
-
Protocol:
-
The assay is based on the principle that the conversion of arginine to citrulline by PAD4 releases one molecule of ammonia.[5]
-
Reactions are set up in a 96-well plate containing a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, 5 mM DTT, pH 7.5).
-
A range of concentrations of the test inhibitor (e.g., this compound) is added to the wells.
-
Recombinant PAD4 enzyme is added, followed by an arginine-rich substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE).
-
The plate is incubated at 37°C for a defined period (e.g., 20-45 minutes).[11]
-
The reaction is stopped, and the amount of ammonia produced is quantified using a colorimetric method (e.g., Berthelot-indophenol reaction).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Histone Citrullination Assay
-
Objective: To measure the ability of an inhibitor to block PAD4 activity within a cellular context.
-
Protocol:
-
Neutrophils are isolated from fresh human blood.
-
The cells are plated and pre-treated with various concentrations of the PAD4 inhibitor for a short period.
-
NETosis is induced using a stimulant such as phorbol 12-myristate 13-acetate (PMA) or a calcium ionophore (e.g., ionomycin).
-
After incubation, cells are lysed, and nuclear extracts are prepared.
-
The level of citrullinated Histone H3 (H3Cit) is quantified using an ELISA or by Western blot with an antibody specific to H3Cit.
-
The IC50 is determined as the concentration of inhibitor that reduces H3Cit levels by 50%.[5]
-
Syngeneic Mouse Tumor Model
-
Objective: To evaluate the in vivo anti-tumor efficacy of the PAD4 inhibitor.
-
Protocol:
-
A syngeneic cancer cell line (e.g., 4T1 murine breast cancer cells) is injected subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).[12]
-
Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.
-
The PAD4 inhibitor (e.g., JTxPAD4i at 50 mg/kg) is administered orally, typically once or twice daily (BID).[5] The control group receives a vehicle solution.
-
Tumor volume is measured regularly (e.g., every 2-3 days) with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for H3Cit and myeloperoxidase (MPO) to assess NET formation).[5]
-
Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups.
-
For metastasis studies, distant organs like the lungs are harvested to quantify metastatic nodules.[12]
-
Conclusion and Future Directions
The preclinical data available for this compound and other PAD4 inhibitors strongly support the continued investigation of this therapeutic strategy for cancer. The mechanism, which involves disrupting the formation of pro-metastatic NETs and modulating the tumor immune microenvironment, is a novel approach to cancer therapy.[5] Future research should focus on advancing potent and selective inhibitors like this compound into advanced toxicology studies to enable clinical development.[5] Furthermore, exploring the efficacy of PAD4 inhibitors in combination with immune checkpoint blockade and other standard-of-care therapies is a promising avenue, as initial studies suggest a synergistic effect.[8] The development of PAD4 inhibitors represents a potential paradigm shift, offering a new tool to combat tumor progression, metastasis, and therapy resistance.[3]
References
- 1. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protein Arginine Deiminase 2 and 4 regulate NLRP3 inflammasome- dependent IL-1β maturation and ASC speck formation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wistar.org [wistar.org]
- 8. sciencedaily.com [sciencedaily.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. ox.ac.uk [ox.ac.uk]
- 11. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The Biological Target of Pad4-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the biological target of Pad4-IN-2, a known inhibitor of Protein Arginine Deiminase 4 (PAD4). The content herein is intended to furnish researchers, scientists, and drug development professionals with detailed information encompassing the inhibitor's quantitative data, experimental methodologies, and its role within key signaling pathways.
Introduction to PAD4
Peptidyl Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in the post-translational modification of proteins.[1] Specifically, PAD4 catalyzes the conversion of arginine residues to citrulline, a process known as citrullination or deimination.[2] This modification leads to a loss of positive charge on the protein, which can significantly alter its structure and function.[3] PAD4 is predominantly expressed in neutrophils and is the only PAD isozyme with a nuclear localization signal, allowing it to target nuclear proteins such as histones.[4][5]
The enzymatic activity of PAD4 is implicated in a variety of physiological and pathological processes. One of its most well-characterized roles is in the formation of Neutrophil Extracellular Traps (NETs), which are web-like structures of decondensed chromatin released by neutrophils to trap and kill pathogens.[6] PAD4-mediated citrullination of histones is a crucial step in chromatin decondensation, a prerequisite for NET formation (NETosis).[7] Dysregulated PAD4 activity and excessive NETosis have been linked to the pathogenesis of various autoimmune diseases, including rheumatoid arthritis and lupus, as well as cancer and thrombosis.[2][4]
This compound: A PAD4 Inhibitor
This compound, also referred to as compound 5i, has been identified as an inhibitor of PAD4.[1] By targeting PAD4, this small molecule can modulate the downstream effects of its enzymatic activity, such as NET formation, making it a valuable tool for studying the roles of PAD4 and a potential therapeutic agent.
Quantitative Data for this compound
The inhibitory potency of this compound against its biological target, PAD4, has been quantified and is summarized in the table below.
| Inhibitor | Target | IC50 (μM) |
| This compound (compound 5i) | PAD4 | 1.94[1] |
Key Experimental Protocols
The characterization of this compound and other PAD4 inhibitors relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Assay: Ammonia Release Assay
This assay quantifies PAD4 activity by measuring the amount of ammonia produced during the citrullination reaction.
Principle: PAD4-mediated conversion of a substrate, such as N-α-benzoyl-L-arginine ethyl ester (BAEE), releases ammonia. The ammonia then reacts with a detector reagent to produce a fluorescent product. The fluorescence intensity is directly proportional to the amount of ammonia and, therefore, to PAD4 activity.
Protocol:
-
Prepare a reaction mixture containing recombinant human PAD4 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Add the test inhibitor (e.g., this compound) at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate BAEE.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction and add the ammonia detector reagent.
-
Measure the fluorescence using an excitation wavelength of 405-415 nm and an emission wavelength of 470-480 nm.[8]
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Assay: Inhibition of Histone Citrullination in HL-60 Cells
This assay assesses the ability of an inhibitor to block PAD4 activity within a cellular context.
Principle: Differentiated human promyelocytic leukemia (HL-60) cells can be stimulated to undergo NETosis, a process involving PAD4-mediated histone citrullination. The level of citrullinated histones (e.g., citrullinated histone H3, H3Cit) can be quantified to determine the intracellular activity of PAD4.
Protocol:
-
Culture and differentiate HL-60 cells into a neutrophil-like phenotype using a differentiating agent (e.g., DMSO).
-
Pre-incubate the differentiated HL-60 cells with the test inhibitor (e.g., this compound) at various concentrations.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to induce PAD4 activation and NETosis.
-
Lyse the cells and extract the proteins.
-
Perform Western blot analysis using an antibody specific for citrullinated histone H3 (anti-H3Cit) to detect the levels of histone citrullination.
-
Quantify the band intensities to determine the extent of inhibition and calculate the cellular IC50 value.
Signaling Pathways and Logical Relationships
PAD4 is a key player in distinct signaling pathways, primarily related to innate immunity and gene regulation. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Caption: Signaling pathway of PAD4-mediated NETosis.
Caption: PAD4's role in the regulation of p53 target gene expression.
Conclusion
This compound is a valuable chemical probe for investigating the multifaceted roles of PAD4. Its ability to inhibit PAD4 with a micromolar IC50 allows for the targeted study of citrullination-dependent processes. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to understand and further explore the biological implications of PAD4 inhibition. As research into the therapeutic potential of PAD4 inhibitors continues, a thorough understanding of their mechanism of action and biological context is paramount for the development of novel treatments for a range of inflammatory and autoimmune diseases, as well as cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Pad4-IN-2: A Technical Guide to a Chemical Probe for PAD4 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Arginine Deiminase 4 (PAD4)
Protein Arginine Deiminase 4 (PAD4) is a calcium-dependent enzyme that plays a critical role in post-translational modification by converting arginine residues in proteins to citrulline.[1][2] This process, known as citrullination or deimination, results in the loss of a positive charge, which can lead to significant alterations in protein structure and function.[2] PAD4 is unique among the PAD family isoforms due to its nuclear localization sequence, which allows it to target nuclear proteins, most notably histones.[2][3]
The citrullination of histones H3 and H4 by PAD4 reduces the positive charge of these proteins, weakening their interaction with the negatively charged DNA backbone.[3][4] This leads to chromatin decondensation, a crucial step in the formation of Neutrophil Extracellular Traps (NETs).[2][4] NETosis is a distinct form of programmed cell death in neutrophils, where a web-like structure of decondensed chromatin complexed with granular proteins is released to trap and kill pathogens.[3][5] However, dysregulated or excessive NETosis has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, as well as cancer progression.[1][3][6] Given its central role in these pathologies, PAD4 has emerged as an attractive therapeutic target.
Pad4-IN-2: A Specific Chemical Probe for PAD4
This compound (also referred to as compound 5i) is a valuable chemical probe developed for the study of PAD4 function.[7] As a specific inhibitor, it allows for the targeted investigation of PAD4's roles in cellular processes and disease models. Its primary mechanism is the inhibition of the PAD4-H3cit-NETs pathway, which has been shown to suppress tumor growth in preclinical models, highlighting its potential as a lead compound for therapeutic development.[7] This guide provides an in-depth overview of this compound, including its biochemical properties, mechanism of action, and relevant experimental protocols.
Mechanism of Action
This compound functions as a direct inhibitor of the PAD4 enzyme. By binding to the enzyme, it prevents the catalytic conversion of arginine to citrulline. The primary downstream effect of this inhibition is the suppression of histone H3 citrullination (H3cit), a key event mediated by PAD4.[7] By blocking this initial step, this compound effectively halts the entire cascade leading to chromatin decondensation and NET formation. This targeted action makes it a precise tool for dissecting the physiological and pathological consequences of the PAD4-NETosis axis.
Quantitative Data: Potency and Selectivity
The efficacy of a chemical probe is defined by its potency and selectivity. The following tables summarize the inhibitory activity of this compound and provide a comparison with other commonly used PAD inhibitors.
Table 1: Potency of this compound
| Compound | Target | IC₅₀ (μM) | Assay Type |
| This compound | PAD4 | 1.94 | Enzymatic Assay |
Data sourced from MedchemExpress.[7]
Table 2: Comparative Potency and Selectivity of Various PAD Inhibitors
| Inhibitor | Type | PAD4 IC₅₀ | PAD2 IC₅₀ | Selectivity Notes |
| This compound | PAD4 Inhibitor | 1.94 µM | N/A | Specifically noted to inhibit the PAD4-H3cit-NETs pathway. [7] |
| GSK484 | PAD4-selective | 50 nM | >10 µM[8] | Over 35-fold more selective for PAD4 than other PADs.[6] |
| GSK199 | PAD4-selective | 250 nM[6] | N/A | Over 35-fold more selective for PAD4 than other PADs.[6] |
| RGT-691 | PAD4-selective | 46 nM[8] | >10 µM[8] | Highly selective for PAD4 over PAD2.[8] |
| BB-Cl-Amidine | Pan-PAD | ~4 µM[9] | ~15-20 µM[9] | Pan-inhibitor, also inhibits other PAD isoforms.[9] |
| Cl-amidine | Pan-PAD | N/A | N/A | First-generation pan-PAD inhibitor.[9] |
| AFM-30a | PAD2-selective | >20 µM[9] | ~15 µM[9] | Negligible effect on PAD4 at concentrations below 20 µM.[9] |
N/A: Data not available in the provided search results.
Visualizing the PAD4 Signaling Pathway
The following diagram illustrates the signaling cascade targeted by this compound.
References
- 1. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Deiminase 2 and 4 regulate NLRP3 inflammasome- dependent IL-1β maturation and ASC speck formation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 9. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
The Role of Peptidylarginine Deiminase 4 (PAD4) in Autoimmune Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peptidylarginine deiminase 4 (PAD4), a calcium-dependent enzyme that catalyzes the conversion of arginine to citrulline, has emerged as a critical player in the pathogenesis of numerous autoimmune diseases. This post-translational modification, known as citrullination or deimination, can lead to the generation of neoantigens, triggering a break in immune tolerance and driving chronic inflammation. This technical guide provides an in-depth exploration of the multifaceted role of PAD4 in autoimmunity, with a particular focus on rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). We will delve into the molecular mechanisms of PAD4-mediated pathology, summarize key quantitative data, provide detailed experimental protocols for studying PAD4, and visualize the intricate signaling pathways involving this enzyme.
Introduction to PAD4 and its Function
PAD4 is a member of the peptidylarginine deiminase family of enzymes.[1] Primarily expressed in hematopoietic cells, including neutrophils, monocytes, and granulocytes, PAD4 is unique among the PAD isozymes due to its nuclear localization signal.[1][2] This allows it to translocate to the nucleus upon cellular activation and citrullinate nuclear proteins, most notably histones.[2]
The enzymatic activity of PAD4 is tightly regulated by calcium ions.[3] The binding of Ca2+ induces conformational changes that are essential for catalysis.[3] The primary function of PAD4 is the conversion of arginine residues within proteins to citrulline. This alteration removes the positive charge of the arginine side chain, which can have profound effects on protein structure, function, and protein-protein interactions.
The Role of PAD4 in Autoimmune Pathogenesis
The dysregulation of PAD4 activity is increasingly recognized as a key driver of autoimmune diseases.[4] The primary mechanism through which PAD4 contributes to autoimmunity is through the generation of citrullinated proteins, which can be recognized as foreign by the immune system, leading to the production of anti-citrullinated protein antibodies (ACPAs).
Neutrophil Extracellular Trap (NET) Formation
A crucial function of PAD4 in the innate immune system is its essential role in the formation of neutrophil extracellular traps (NETs).[3][5] NETosis is a unique form of cell death where neutrophils release a web-like structure composed of decondensed chromatin, histones, and granular proteins to trap and kill pathogens.[5][6] PAD4-mediated citrullination of histones is a critical step in chromatin decondensation, a prerequisite for NET formation.[3][5]
While NETs are a vital defense mechanism against infection, excessive or dysregulated NETosis can be detrimental. In autoimmune diseases, NETs can be a source of autoantigens, including citrullinated proteins and self-DNA, which can activate the immune system and perpetuate inflammatory responses.[7]
Rheumatoid Arthritis (RA)
The link between PAD4 and RA is well-established. The presence of ACPAs is a hallmark of RA and is highly specific for the disease.[5] PAD4 is thought to be a key enzyme responsible for generating the citrullinated autoantigens that drive the ACPA response.[2] Furthermore, genetic studies have identified haplotypes of the PADI4 gene that are associated with an increased susceptibility to RA in certain populations.[5] Anti-PAD4 autoantibodies have also been detected in a subset of RA patients and are associated with a more severe disease phenotype.
Systemic Lupus Erythematosus (SLE)
In SLE, PAD4 is implicated in the pathogenesis through its role in NETosis, which contributes to the externalization of autoantigens and the amplification of type I interferon responses.[7] Studies using mouse models of lupus have shown that PAD4 knockout or inhibition can lead to a reduction in autoantibody production, immune cell activation, and organ damage.[8]
Other Autoimmune Diseases
Emerging evidence suggests a role for PAD4 in other autoimmune conditions, including multiple sclerosis (MS) and ulcerative colitis (UC).[5] In MS, PAD4 is overexpressed in the brain, and citrullination of myelin basic protein may contribute to the autoimmune attack on the central nervous system.[5]
Quantitative Data on PAD4 in Autoimmune Diseases
The following tables summarize key quantitative data regarding the expression, activity, and clinical associations of PAD4 in autoimmune diseases.
| Parameter | Disease | Finding | Reference(s) |
| Anti-PAD4 Antibody Prevalence | Rheumatoid Arthritis | 30-40% of patients | [9] |
| Rheumatoid Arthritis (ACPA-positive) | ~50% of patients | [10] | |
| PAD4 Activity | Early Rheumatoid Arthritis | Higher in patients compared to healthy controls | [7][11] |
| PADI4 Gene Association | Rheumatoid Arthritis | Susceptibility gene in Asian populations | [6] |
| Systemic Lupus Erythematosus | Polymorphisms associated with SLE and lupus nephritis | [12] | |
| PAD4 Expression | Rheumatoid Arthritis Synovium | Overexpressed in neutrophils and monocytes | [6] |
| Multiple Sclerosis Brain | Overexpressed | [5] |
| Animal Model Study | Disease Model | Key Finding with PAD4 Inhibition/Knockout | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Decreased clinical disease score, reduced inflammatory cytokines | [13] |
| TLR-7-dependent Lupus-like Disease | Systemic Lupus Erythematosus | Decreased autoantibodies, type I IFN responses, and immune cell activation in Padi4-/- mice | [8] |
| K/BxN Serum Transfer Arthritis | Rheumatoid Arthritis | PAD4 activity detected, but not essential for disease development | [14] |
| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | PAD4 inhibition reverses protein hypercitrullination and ameliorates disease | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of PAD4 in autoimmune diseases.
PAD4 Enzymatic Activity Assay (HPLC-based)
This protocol is adapted from methodologies described in the literature for measuring PAD4 activity in biological samples.[16]
Principle: This assay measures the conversion of a fluorescently labeled arginine-containing substrate to its citrullinated counterpart by PAD4. The product is then separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
PAD4 substrate: N-dansyl-glycyl-arginine
-
Reaction buffer: 40 mM Tris-HCl (pH 7.6), 2 mM CaCl₂, 1 mM Dithiothreitol (DTT)
-
Protein lysates from peripheral blood mononuclear cells (PBMCs) or polymorphonuclear neutrophils (PMNs)
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Prepare the reaction mixture by combining the reaction buffer with the PAD4 substrate (final concentration 20 mM).
-
Add 300 µg of protein lysate from your experimental samples (e.g., from RA patients and healthy controls) to the reaction mixture.
-
Incubate the reaction at 37°C. Collect aliquots at different time points (e.g., 0.5, 1, 2, 4, and 6 hours).
-
Stop the reaction at each time point by incubating the aliquot at 100°C for 10 minutes.
-
Centrifuge the samples at 4°C for 10 minutes to pellet any precipitates.
-
Inject 20 µL of the supernatant into the HPLC system.
-
Separate the substrate and product using a C18 reverse-phase column.
-
Detect the fluorescent signals of the dansyl-glycyl-arginine and dansyl-glycyl-citrulline peaks.
-
Quantify the amount of product generated by integrating the area of the corresponding peak.
-
Calculate PAD4 activity in µmol of product formed per minute per µg of protein.
Chromatin Immunoprecipitation (ChIP) for PAD4
This protocol provides a general framework for performing ChIP to identify the genomic regions where PAD4 binds. This protocol is a synthesis of several standard ChIP protocols and should be optimized for the specific cell type and antibody used.[9][15][17][18][19]
Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody specific to PAD4 is used to immunoprecipitate the PAD4-DNA complexes. The associated DNA is then purified and can be analyzed by qPCR, sequencing (ChIP-seq), or microarrays.
Materials:
-
Cell culture medium
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Anti-PAD4 antibody (ChIP-grade)
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl wash)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-linking: Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS. Resuspend the cell pellet in Lysis Buffer and incubate on ice.
-
Chromatin Shearing: Sonicate the lysate to shear the DNA to fragments of 200-1000 bp. The optimal sonication conditions need to be determined empirically. Centrifuge to pellet cell debris.
-
Immunoprecipitation: Dilute the supernatant with Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Add the anti-PAD4 antibody or normal IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for at least 1 hour at 4°C.
-
Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads using Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.
-
DNA Purification: Treat the eluate with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by next-generation sequencing for genome-wide analysis (ChIP-seq).
Generation and Use of PAD4 Knockout Mouse Models
This section outlines the general steps for creating and utilizing PAD4 knockout mice in autoimmune disease research, based on published studies.[13][20]
Principle: Genetically engineered mice lacking a functional Padi4 gene are used to study the in vivo role of PAD4 in the development and progression of autoimmune diseases.
Procedure:
A. Generation of Padi4-/- Mice:
-
Design a targeting vector to disrupt the Padi4 gene in embryonic stem (ES) cells, often by deleting a critical exon.
-
Introduce the targeting vector into ES cells and select for successfully targeted clones.
-
Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice.
-
Identify chimeric offspring and breed them to obtain mice heterozygous for the Padi4 null allele.
-
Intercross heterozygous mice to generate homozygous Padi4-/- mice.
-
Confirm the genotype by PCR and the absence of PAD4 protein by Western blot or immunohistochemistry.
B. Induction of Autoimmune Disease Models:
-
Collagen-Induced Arthritis (CIA):
-
Immunize Padi4-/- and wild-type control mice with type II collagen emulsified in complete Freund's adjuvant.
-
Boost the immunization after 21 days.
-
Monitor the mice for the development and severity of arthritis by clinical scoring of paw swelling and redness.
-
At the end of the experiment, collect tissues for histological analysis and serum for cytokine and antibody measurements.
-
-
TLR-7-induced Lupus:
-
Topically apply a TLR-7 agonist, such as imiquimod, to the skin of Padi4-/- and wild-type mice for several weeks.
-
Monitor for the development of lupus-like symptoms, including skin lesions, splenomegaly, and autoantibody production.
-
Analyze serum for autoantibodies (e.g., anti-dsDNA) and cytokines (e.g., type I interferons).
-
Assess organ damage, particularly in the kidneys, through histological examination.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving PAD4 in the context of autoimmune diseases.
Caption: PAD4 activation and its central role in NETosis.
Caption: The role of PAD4 in T cell activation and polarization.
Caption: The hapten-carrier model for ACPA production involving PAD4.
Therapeutic Targeting of PAD4
The central role of PAD4 in the pathology of autoimmune diseases has made it an attractive target for therapeutic intervention. Several small molecule inhibitors of PAD4 have been developed and are being investigated in preclinical and clinical studies. These inhibitors aim to block the enzymatic activity of PAD4, thereby preventing protein citrullination and its downstream consequences, such as NET formation and the generation of autoantigens.
Pan-PAD inhibitors, which target multiple PAD isozymes, as well as PAD4-specific inhibitors, have shown efficacy in various animal models of autoimmune diseases, including arthritis and lupus. By inhibiting PAD4, these compounds have the potential to reduce inflammation, decrease autoantibody production, and prevent tissue damage.
Conclusion
Peptidylarginine deiminase 4 is a key enzyme that links the innate and adaptive immune systems and plays a pivotal role in the pathogenesis of a growing number of autoimmune diseases. Its ability to generate citrullinated autoantigens and drive the formation of pro-inflammatory neutrophil extracellular traps places it at the center of a vicious cycle of inflammation and autoimmunity. The development of PAD4 inhibitors represents a promising therapeutic strategy to break this cycle and offers new hope for the treatment of debilitating autoimmune conditions. Further research into the intricate mechanisms of PAD4 regulation and its diverse cellular functions will undoubtedly pave the way for more targeted and effective therapies in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidylarginine deiminase 4 and citrullination in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NET formation is a default epigenetic program controlled by PAD4 in apoptotic neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. JCI Insight - Peptidylarginine deiminases 2 and 4 modulate innate and adaptive immune responses in TLR-7–dependent lupus [insight.jci.org]
- 8. PAD2 & PAD4 Modulate Immune Response in TLR-7-Dependent Lupus - The Rheumatologist [the-rheumatologist.org]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 10. Roles of PADI4 in the expression of cytokines involved in inflammation and adhesion in differentiated NB4 cells treated with ATRA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decreased severity of experimental autoimmune arthritis in peptidylarginine deiminase type 4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. PADI4 Haplotypes Contribute to mRNA Expression, the Enzymatic Activity of Peptidyl Arginine Deaminase and Rheumatoid Arthritis Risk in Patients from Western Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Peptidylarginine deiminase 4 deficiency in bone marrow cells prevents plaque progression without decreasing atherogenic inflammation in apolipoprotein E-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of NETosis Using Pad4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil Extracellular Trap (NET) formation, or NETosis, is a unique form of programmed cell death where neutrophils release a web-like structure of decondensed chromatin, histones, and granular proteins to trap and kill pathogens. While crucial for innate immunity, excessive NETosis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as cancer and thrombosis.[1][2] The enzyme Peptidylarginine Deiminase 4 (PAD4) plays a critical role in NETosis by catalyzing the citrullination of histones, a post-translational modification that leads to chromatin decondensation, a key step in NET formation.[3][4][5] Consequently, PAD4 has emerged as a significant therapeutic target for diseases driven by excessive NETosis.
Pad4-IN-2 is a known inhibitor of PAD4 with a reported IC50 of 1.94 µM. By inhibiting PAD4, this compound is expected to block histone citrullination and subsequent NET formation. Live-cell imaging provides a powerful tool to study the dynamics of NETosis in real-time and to evaluate the efficacy of inhibitors like this compound. These application notes provide a detailed protocol for utilizing this compound in live-cell imaging of NETosis.
Data Presentation
The following table summarizes the inhibitory concentrations of various PAD4 inhibitors, which can serve as a reference for designing experiments with this compound. Optimization of this compound concentration is recommended.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Assay Concentration | Reference Compound(s) |
| This compound | PAD4 | 1.94 µM | Optimization Recommended (start 1-10 µM) | N/A |
| YW3-56 | human PAD4 | 1.19 µM | 10 µM showed decreased NET formation | [6][7] |
| YW3-56 | mouse PAD4 | 2.54 µM | N/A | [6][7] |
| GSK484 | PAD4 | 50 nM (calcium-free) | 10 µM effectively inhibited NETosis | [1][8] |
| GSK199 | PAD4 | 200 nM (calcium-free) | Less marked inhibition than GSK484 | [1] |
| Cl-amidine | Pan-PAD | ~5.9 µM | 10 µM used to inhibit NETosis | [6][9] |
Signaling Pathway
The following diagram illustrates the proposed mechanism of NETosis and the inhibitory action of this compound.
Caption: Signaling pathway of PAD4-mediated NETosis and its inhibition by this compound.
Experimental Protocols
Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood.[10]
Materials:
-
Heparinized whole blood
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Ficoll-Paque PLUS
-
3% Dextran in 0.9% NaCl
-
0.45% NaCl
-
1.8% NaCl
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
Procedure:
-
Dilute heparinized blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 500 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layers, leaving the granulocyte/erythrocyte pellet.
-
Resuspend the pellet in PBS and add 3% Dextran solution. Mix and allow erythrocytes to sediment for 30 minutes.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 300 x g for 10 minutes.
-
Perform hypotonic lysis of remaining red blood cells by resuspending the pellet in 0.45% NaCl for 30 seconds, followed by the addition of an equal volume of 1.8% NaCl to restore isotonicity.
-
Wash the cells with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the neutrophil pellet in RPMI 1640 supplemented with 2% FBS.
-
Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
Live-Cell Imaging of NETosis Inhibition by this compound
This protocol outlines the procedure for real-time visualization of NETosis and its inhibition.
Materials:
-
Isolated human neutrophils
-
This compound (dissolved in DMSO)
-
NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) or Ionomycin)
-
SYTOX™ Green Nucleic Acid Stain (cell-impermeable)
-
Hoechst 33342 (cell-permeable)
-
Live-cell imaging compatible plates (e.g., 96-well black, clear bottom)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO2)
Procedure:
-
Plate Preparation: Seed isolated neutrophils (e.g., 2.5 x 10^4 cells/well) in a 96-well plate and allow them to adhere for 30-60 minutes at 37°C, 5% CO2.[1][8]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in RPMI 1640 medium. A starting concentration range of 1-10 µM is recommended based on its IC50. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells. Pre-incubate for 30-60 minutes at 37°C, 5% CO2.[1]
-
Staining: Add SYTOX™ Green (e.g., 100-500 nM) and Hoechst 33342 (e.g., 1 µg/mL) to all wells. SYTOX™ Green will stain extracellular DNA (NETs) and the DNA of cells with compromised membranes, while Hoechst 33342 will stain the nuclei of all cells.
-
NETosis Induction: Induce NETosis by adding a stimulus such as PMA (e.g., 25-100 nM) or Ionomycin (e.g., 2-4 µM) to the appropriate wells.[11] Include a negative control (unstimulated cells).
-
Live-Cell Imaging: Immediately place the plate in a live-cell imaging system. Acquire images in the phase-contrast, blue (Hoechst 33342), and green (SYTOX™ Green) channels every 15-30 minutes for 3-4 hours.
-
Image Analysis: Quantify NETosis by measuring the area of SYTOX™ Green fluorescence over time. Normalize this to the total cell number as determined by Hoechst 33342 staining. The percentage of NET-forming cells can be calculated.
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow for assessing the effect of this compound on NETosis.
Caption: Experimental workflow for live-cell imaging of NETosis inhibition.
Disclaimer: This document provides a general guideline. Researchers should optimize experimental conditions, including cell density, inhibitor concentration, and incubation times, for their specific experimental setup and cell type. Always include appropriate positive and negative controls.
References
- 1. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 6. Inhibition of Netosis with PAD Inhibitor Attenuates Endotoxin Shock Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Live Imaging and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compromised Anti-inflammatory Action of Neutrophil Extracellular Traps in PAD4-Deficient Mice Contributes to Aggravated Acute Inflammation After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Dosage of PAD4-IN-2 for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining and utilizing the optimal dosage of PAD4-IN-2 in in vivo mouse models. The information is compiled from published research and is intended to guide researchers in designing and executing their own experiments.
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme involved in the post-translational modification of proteins through citrullination. This process plays a significant role in various physiological and pathological conditions, including inflammation, autoimmune diseases, and cancer.[1][2] A key function of PAD4 is its role in the formation of neutrophil extracellular traps (NETs), a process implicated in tumor progression and metastasis.[3][4] this compound is a potent inhibitor of PAD4 with an IC50 of 1.94 μM and has been shown to inhibit tumor growth in mice by specifically targeting the PAD4-H3cit-NETs pathway in neutrophils.[4]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and other relevant PAD4 inhibitors used in in vivo mouse models. This information can serve as a starting point for dose-ranging studies.
| Compound | Mouse Model | Dosage | Administration Route | Vehicle | Key Findings | Reference |
| This compound (compound 5i) | 4T1 breast cancer | Concentration-dependent | Not explicitly stated, likely intravenous | Not explicitly stated | Inhibited tumor growth and metastasis. | Zhu D, et al., 2023 |
| ZD-E-1M (related compound) | 4T1 breast cancer | 5 μmol/kg | Not explicitly stated | Not explicitly stated | Strong antitumor and anti-metastatic effects. | Structure-Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy |
| GSK484 | Colorectal cancer | 4 mg/kg | Intraperitoneal | Ethanol, diluted in 0.9% NaCl | Promotes radiosensitivity and inhibits NET formation. | NETs - as predictors and targets of supportive therapy for cancer treatment |
| JBI-589 | Tumor models | 50 mg/kg | Oral gavage | Not explicitly stated | Reduced primary tumor growth and lung metastasis. | NETs - as predictors and targets of supportive therapy for cancer treatment |
| BMS-P5 | Multiple myeloma | 50 mg/kg | Oral gavage | Not explicitly stated | Delayed tumor progression. | Structure-Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy |
Experimental Protocols
The following are detailed protocols for the in vivo administration of this compound, based on the available literature and established methodologies for similar compounds.
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
Objective: To prepare a sterile and injectable formulation of this compound for administration to mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the powder completely. Vortex briefly if necessary. The final concentration of DMSO in the injected solution should be kept low (ideally ≤ 5%) to minimize toxicity.
-
-
Vehicle Preparation:
-
In a sterile tube, prepare the vehicle solution by mixing PEG300, Tween 80, and saline. A common ratio is 40% PEG300, 5% Tween 80, and 55% saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure a homogenous suspension.
-
The final concentration of the formulation should be calculated based on the desired dosage and the injection volume (typically 100-200 µL for mice).
-
Note: The solubility of this compound in this vehicle should be confirmed. If precipitation occurs, adjustments to the vehicle composition may be necessary. It is recommended to perform a small-scale solubility test before preparing the full batch.
Protocol 2: In Vivo Administration of this compound in a 4T1 Breast Cancer Mouse Model
Objective: To administer this compound to tumor-bearing mice to assess its anti-tumor efficacy.
Animal Model:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
Procedure:
-
Tumor Cell Inoculation:
-
Culture 4T1 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the mammary fat pad of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
-
Dose Determination and Administration:
-
Based on the effective dose of the related compound ZD-E-1M (5 μmol/kg), a starting dose range for this compound could be 1-10 μmol/kg. A dose-response study is recommended to determine the optimal dosage.
-
Administer the prepared this compound formulation to the mice. While the original study does not specify the route, intravenous (tail vein) or intraperitoneal injections are common for this type of study. The frequency of administration will need to be determined based on the compound's pharmacokinetics, but a daily or every-other-day schedule is a reasonable starting point.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health status throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for H3cit to confirm target engagement).
-
If studying metastasis, harvest lungs and other relevant organs to quantify metastatic nodules.
-
Signaling Pathways and Experimental Workflows
PAD4-Mediated NETosis Signaling Pathway
The following diagram illustrates the signaling pathway leading to Neutrophil Extracellular Trap (NET) formation, a key process inhibited by this compound.
Caption: PAD4 activation and its role in NET formation.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the general workflow for an in vivo study evaluating the efficacy of this compound.
Caption: General workflow for an in vivo efficacy study.
Disclaimer: The provided protocols and dosage information are intended as a guide. Researchers should consult the primary literature and perform their own dose-finding studies to determine the optimal experimental conditions for their specific model and research questions. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of PAD2 Improves Survival in a Mouse Model of Lethal LPS-induced Endotoxic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of Citrullinated Histones with PAD4-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone citrullination, an epigenetic post-translational modification, is catalyzed by Peptidyl Arginine Deiminase (PAD) enzymes.[1] This process, which converts arginine residues on histones to citrulline, plays a crucial role in gene regulation and chromatin structure.[2] Specifically, the PAD4 isozyme is a key regulator of this process and has been implicated in various pathological conditions, including autoimmune diseases and cancer, often through its role in the formation of Neutrophil Extracellular Traps (NETs).[3][4] The dysregulation of histone citrullination makes PAD4 a compelling target for therapeutic intervention.[5]
PAD4-IN-2 is a potent inhibitor of PAD4 with an IC50 of 1.94 μM.[6] It has been shown to inhibit tumor growth in mice by targeting the PAD4-H3cit-NETs pathway in neutrophils.[6] These application notes provide a detailed protocol for utilizing this compound to study its effect on histone citrullination in a cellular context using Western blot analysis. This allows researchers to effectively probe the inhibition of PAD4 activity and its downstream effects on histone H3 citrullination.
Signaling Pathway of PAD4-Mediated Histone Citrullination
The following diagram illustrates the enzymatic action of PAD4 on histone H3 and its inhibition by this compound. In the presence of calcium ions, PAD4 is activated and catalyzes the conversion of arginine to citrulline on histone tails.[3] This modification can lead to chromatin decondensation and the formation of NETs.[7] this compound acts by binding to the PAD4 enzyme, thereby blocking its catalytic activity and preventing histone citrullination.[4]
Caption: PAD4 activation and inhibition pathway.
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of citrullinated histone H3 following treatment with this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HL-60 or other relevant cell lines) at an appropriate density and allow them to adhere or stabilize overnight.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 μM) for a predetermined time (e.g., 1-4 hours) to inhibit PAD4 activity. A vehicle control (DMSO) should be included.
-
Stimulation (Optional): To induce histone citrullination, cells can be stimulated with an appropriate agent such as a calcium ionophore (e.g., A23187 at 4 µM) for 30 minutes prior to harvesting.[8]
Histone Extraction
-
Cell Lysis: After treatment, harvest the cells and wash with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Acid Extraction: To specifically isolate histones, perform an acid extraction. Resuspend the nuclear pellet in 0.2 M H2SO4 and incubate overnight at 4°C with gentle rotation.
-
Precipitation: Centrifuge to pellet the debris and transfer the supernatant containing histones to a new tube. Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 20-25%.
-
Washing and Solubilization: Wash the histone pellet with ice-cold acetone and air dry. Resuspend the histone pellet in an appropriate buffer (e.g., water or a low-salt buffer).
-
Quantification: Determine the protein concentration using a suitable protein assay (e.g., Bradford or BCA assay).
Western Blotting
-
SDS-PAGE: Separate equal amounts of histone extracts (e.g., 15-20 µg) on an 8-15% SDS-polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-histone H3 (citrulline R2 + R8 + R17)) overnight at 4°C.[9] A primary antibody for total histone H3 or β-actin should be used as a loading control.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.[10]
Experimental Workflow
The following diagram outlines the key steps in the experimental protocol for analyzing the effect of this compound on histone citrullination.
Caption: Western blot workflow for citrullinated histones.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for clear comparison. Densitometry should be performed on the bands corresponding to citrullinated histone H3 and the loading control (total histone H3 or β-actin). The ratio of citrullinated H3 to the loading control can then be calculated and normalized to the untreated control.
| Treatment Group | Concentration (µM) | Citrullinated H3 (Densitometry Units) | Loading Control (Densitometry Units) | Normalized Citrullinated H3 Level |
| Untreated Control | 0 | Value | Value | 1.00 |
| Vehicle Control (DMSO) | 0 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 5 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| This compound | 20 | Value | Value | Value |
Troubleshooting
-
No or weak signal for citrullinated histones:
-
Ensure efficient stimulation to induce citrullination.
-
Confirm the activity of the primary antibody.
-
Increase the amount of protein loaded onto the gel.
-
-
High background:
-
Optimize the blocking conditions (time and blocking agent).
-
Increase the number and duration of washes.
-
Titrate the primary and secondary antibody concentrations.
-
-
Uneven loading:
-
Ensure accurate protein quantification.
-
Use a reliable loading control such as total histone H3.
-
By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of PAD4-mediated histone citrullination in various biological and pathological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of PAD2- and PAD4-mediated protein citrullination catalysis in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 9. 2.8. ELISA and Western blot analysis of Cit-histone H3 [bio-protocol.org]
- 10. Protein Isolation and Western Blot Analysis for PAD4 and Citrullinated Histone H3 [bio-protocol.org]
Application Notes and Protocols for Investigating Inflammatory Bowel Disease Models with PAD4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the excessive infiltration of neutrophils into the intestinal mucosa. Peptidyl Arginine Deiminase 4 (PAD4) is an enzyme predominantly expressed in neutrophils that plays a critical role in the inflammatory process. PAD4 catalyzes the conversion of arginine to citrulline on histone proteins, a process known as citrullination. This leads to chromatin decondensation and the formation of Neutrophil Extracellular Traps (NETs). While NETs are a defense mechanism against pathogens, their overproduction in IBD is linked to tissue damage and sustained inflammation through the release of pro-inflammatory mediators.[1][2][3][4]
This document provides detailed application notes and protocols for the investigation of PAD4 inhibitors in preclinical models of IBD. While specific data for the direct use of Pad4-IN-2 , a potent PAD4 inhibitor (IC50 = 1.94 μM)[5], in IBD models is not yet available, its demonstrated activity against the PAD4-H3cit-NETs pathway in other disease models suggests its potential utility in this context.[5] The following protocols and data are based on studies utilizing other well-characterized PAD inhibitors, such as the pan-PAD inhibitor Cl-amidine and the PAD4-selective inhibitor GSK484 , to provide a framework for investigating novel PAD4 inhibitors like this compound.
Mechanism of Action of PAD4 in IBD
PAD4 is a key enzyme in the process of NETosis. In the context of IBD, inflammatory stimuli in the gut lead to the activation of neutrophils. Activated PAD4 in the nucleus of neutrophils citrullinates histones, leading to chromatin decondensation. This decondensed chromatin, along with granular proteins, is then released from the neutrophil as a NET. These NETs can trap and kill pathogens, but in the sterile inflammatory environment of IBD, they contribute to tissue damage and perpetuate the inflammatory cascade by stimulating the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[1][6][7] Inhibition of PAD4 is therefore a promising therapeutic strategy to mitigate NET-driven inflammation in IBD.
Experimental Protocols
The following are detailed protocols for inducing and evaluating colitis in mice, and for testing the efficacy of PAD4 inhibitors. These are based on established methods used for Cl-amidine and GSK484.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for its simplicity and reproducibility in inducing acute or chronic colitis that resembles ulcerative colitis.[8]
Materials:
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
PAD4 Inhibitor (e.g., this compound, Cl-amidine, GSK484)
-
Vehicle control (e.g., sterile water, DMSO solution)
-
C57BL/6 mice (6-8 weeks old)
-
Standard laboratory equipment for animal handling, gavage, and injections.
Protocol for Acute Colitis:
-
Acclimatize mice for at least one week before the experiment.
-
Induce colitis by administering 2-3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[3][9]
-
Prepare the PAD4 inhibitor solution. For example, Cl-amidine has been administered daily via oral gavage at 25 mg/kg.[9] GSK484 has been given via intraperitoneal injection at 4 mg/kg four times over 9 days.[10] The optimal dose and route for this compound would need to be determined empirically.
-
Divide mice into at least three groups:
-
Control group (no DSS, vehicle treatment)
-
DSS group (DSS in drinking water, vehicle treatment)
-
DSS + PAD4 inhibitor group (DSS in drinking water, PAD4 inhibitor treatment)
-
-
Monitor mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
On day 7 (or as pre-determined), euthanize the mice.
-
Collect colon tissue for measurement of colon length, histological analysis, and biochemical assays (e.g., myeloperoxidase activity, cytokine levels).
Protocol for Chronic Colitis:
-
To induce chronic colitis, administer cycles of DSS followed by a rest period. For example, two cycles of 2.5% DSS for 7 days, with an intermediate washout period of 7 days with regular drinking water.[3]
-
Administer the PAD4 inhibitor and vehicle as in the acute model, throughout the DSS and washout periods.
-
Monitor DAI throughout the study.
-
Euthanize mice at the end of the second cycle (e.g., day 22) and collect tissues for analysis.[3]
Evaluation of Disease Activity
Disease Activity Index (DAI):
The DAI is a composite score of weight loss, stool consistency, and rectal bleeding, providing a quantitative measure of disease severity.
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose stools | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross bleeding |
Histological Analysis:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed in paraffin and section at 5 µm.
-
Stain with Hematoxylin and Eosin (H&E).
-
Score the sections based on the severity of inflammation, extent of injury, and crypt damage.
Myeloperoxidase (MPO) Assay:
MPO is an enzyme abundant in neutrophils, and its activity in the colon is a marker of neutrophil infiltration. MPO activity can be measured using commercially available kits.
Cytokine Analysis:
Measure the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in colon tissue homogenates using ELISA or multiplex bead assays.[3]
Quantitative Data Summary
The following tables summarize quantitative data from studies using PAD inhibitors in mouse models of colitis. This data can serve as a benchmark for evaluating new PAD4 inhibitors like this compound.
Table 1: Effect of Cl-amidine on DSS-Induced Acute Colitis
| Parameter | Control | DSS + Vehicle | DSS + Cl-amidine (25 mg/kg/day, gavage) | Reference |
| Body Weight Change (%) | Gain | -15 to -20 | Attenuated loss | [9] |
| Disease Activity Index (DAI) | 0 | 8 - 10 | Significantly reduced | [9] |
| Colon Length (cm) | ~8 | ~5.5 | Significantly longer | [9] |
| Histological Score | 0-1 | 8 - 10 | Significantly reduced | [2] |
| Colonic IL-6 (pg/mg protein) | ~20 | ~150 | Significantly reduced | [3] |
| Colonic IL-1β (pg/mg protein) | ~50 | ~400 | Significantly reduced | [3] |
Table 2: Effect of GSK484 on DSS-Induced Colitis
| Parameter | Control | DSS + Vehicle | DSS + GSK484 (4 mg/kg, i.p.) | Reference |
| Disease Activity Index (DAI) | Not reported | Increased | Limited improvement | [10][11] |
| Colon Histoarchitectural Damage | None | Severe | Not recovered | [10] |
| Colonic NET Density | Low | High | Significantly diminished | [10] |
Note: The efficacy of PAD4 inhibitors can vary depending on the specific compound, dosage, and experimental model.
Conclusion
PAD4 is a compelling therapeutic target for IBD due to its central role in NET formation and the subsequent inflammatory cascade. The data from studies using existing PAD inhibitors provide a strong rationale for investigating novel, potent, and selective PAD4 inhibitors like this compound in preclinical IBD models. The protocols and data presented here offer a comprehensive guide for researchers to design and execute studies to evaluate the therapeutic potential of such compounds. Successful preclinical evaluation could pave the way for the development of a new class of therapeutics for IBD.
References
- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 4. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reciprocal regulation of protein arginine deiminase 2 and 4 expression in the colonic mucosa of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mpbio.com [mpbio.com]
- 9. The role of protein arginine deiminase 4-dependent neutrophil extracellular traps formation in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PAD4 inhibitor GSK484 diminishes neutrophil extracellular trap in the colon mucosa but fails to improve inflammatory biomarkers in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAD4 Inhibitors in Rheumatoid Arthritis Research
Disclaimer: Information for the specific inhibitor "Pad4-IN-2" is not publicly available. Therefore, these application notes and protocols are based on the well-characterized, selective PAD4 inhibitor, GSK199 , as a representative example for research in rheumatoid arthritis. Researchers should adapt these protocols based on the specific properties of their chosen PAD4 inhibitor.
Introduction
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme in the pathogenesis of rheumatoid arthritis (RA). It catalyzes the post-translational modification of arginine to citrulline. This process, known as citrullination, leads to the generation of citrullinated proteins that can act as autoantigens, triggering an autoimmune response and the production of anti-citrullinated protein antibodies (ACPAs), a hallmark of RA.[1][2] PAD4 is highly expressed in immune cells like neutrophils and macrophages found in the synovial fluid of RA patients.[3][4] Its activity contributes to the formation of neutrophil extracellular traps (NETs), which are implicated in the inflammatory cascade and joint damage in RA.[5][6][7] Therefore, inhibiting PAD4 presents a promising therapeutic strategy for RA.[2][8]
GSK199 is a selective inhibitor of PAD4, demonstrating efficacy in preclinical models of arthritis.[3][9] These notes provide an overview of its application and detailed protocols for its use in RA research.
Data Presentation: In Vitro and In Vivo Efficacy of PAD4 Inhibitors
The following tables summarize the quantitative data for representative PAD4 inhibitors, including GSK199 and other commonly studied compounds.
Table 1: In Vitro Potency of PAD4 Inhibitors
| Compound | Target | Assay Type | IC50 | Cell-Based Assay | EC50 | Reference |
| GSK199 | Human PAD4 | Enzyme Inhibition | 250 nM | Inhibition of Histone H3 Citrullination | N/A | [6] |
| GSK484 | Human PAD4 | Enzyme Inhibition | 50 nM | N/A | N/A | [6] |
| Cl-amidine | Pan-PAD | Enzyme Inhibition | N/A | Inhibition of NET formation | N/A | [3][10] |
| JBI-589 | Human PAD4 | Ammonia Release | 122 nM | Inhibition of Histone H3 Citrullination | 146 nM | [6] |
| RGT-691 | Human PAD4 | Ammonia Release | 46 nM | Inhibition of Histone H3 Citrullination | 22 nM | [11] |
Table 2: In Vivo Efficacy of GSK199 in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose | Clinical Disease Score (AUC) | Synovial Inflammation | Pannus Formation | Cartilage Damage | Bone Erosion | Complement C3 Deposition | Reference |
| Vehicle | N/A | High | Severe | Severe | Severe | Severe | High | [3][9] |
| GSK199 | 10 mg/kg | Reduced | Reduced | Reduced | Reduced | Reduced | Significantly Reduced | [9] |
| GSK199 | 30 mg/kg | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced | [9] |
Experimental Protocols
Protocol 1: In Vitro PAD4 Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory activity of a compound against recombinant human PAD4.
Workflow Diagram:
Caption: Workflow for in vitro PAD4 enzyme inhibition assay.
Materials:
-
Recombinant human PAD4 enzyme
-
PAD4 inhibitor (e.g., GSK199)
-
Fluorescent substrate (e.g., Z-Arg-AMC)[12]
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM DTT
-
Developer solution
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the PAD4 inhibitor in assay buffer.
-
Add 50 µL of diluted recombinant PAD4 to each well of the 96-well plate.
-
Add 5 µL of the inhibitor dilution or vehicle (control) to the respective wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 45 µL of the fluorescent substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction by adding 100 µL of developer solution.
-
Read the fluorescence at an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.[12]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using appropriate software.
Protocol 2: Cell-Based Assay for Inhibition of NET Formation
This protocol outlines a method to assess the effect of a PAD4 inhibitor on Neutrophil Extracellular Trap (NET) formation in isolated human neutrophils.
Workflow Diagram:
Caption: Workflow for cell-based NET formation inhibition assay.
Materials:
-
Isolated human peripheral blood neutrophils
-
PAD4 inhibitor (e.g., GSK199)
-
NETosis inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) or Ionomycin)
-
Culture medium (e.g., RPMI 1640)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against citrullinated Histone H3 (anti-citH3)
-
Fluorescently labeled secondary antibody
-
DNA stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Isolate neutrophils from healthy human donor blood using density gradient centrifugation.
-
Seed the isolated neutrophils onto coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the PAD4 inhibitor or vehicle for 1 hour.
-
Stimulate NETosis by adding PMA (e.g., 100 nM) or ionomycin (e.g., 5 µM) and incubate for 4 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary anti-citH3 antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI to visualize DNA.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify NET formation by measuring the area of extracellular DNA and the intensity of citH3 staining.
Protocol 3: In Vivo Murine Collagen-Induced Arthritis (CIA) Model
This protocol details the use of a PAD4 inhibitor in a widely accepted animal model of rheumatoid arthritis.
Workflow Diagram:
References
- 1. mdpi.com [mdpi.com]
- 2. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidyl arginine deiminase type 2 (PAD-2) and PAD-4 but not PAD-1, PAD-3, and PAD-6 are expressed in rheumatoid arthritis synovium in close association with tissue inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jubilant Therapeutics Inc.'s Selective, Orally Administered PAD4 Inhibitor Demonstrates Activity in Rheumatoid Arthritis Preclinical Models [prnewswire.com]
- 6. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAD4’s Implications in the Pathogenesis and Treatment of Rheumatoid Arthritis – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 9. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 11. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 12. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Assessing PAD4-IN-2 Efficacy in Primary Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidylarginine deiminase 4 (PAD4) is a critical enzyme in the process of neutrophil extracellular trap (NET) formation, known as NETosis.[1][2][3] PAD4 catalyzes the citrullination of histones, leading to chromatin decondensation, a key step in the release of NETs.[1][4][5] Dysregulation of PAD4 and excessive NET formation are implicated in the pathogenesis of various autoimmune and inflammatory diseases.[6] PAD4-IN-2 is a specific inhibitor of PAD4 and a valuable tool for studying the role of PAD4 in disease models. These application notes provide detailed protocols for assessing the efficacy of this compound in primary cells, with a focus on primary neutrophils.
Key Concepts and Signaling Pathways
PAD4 is a calcium-dependent enzyme that converts arginine residues in proteins to citrulline.[7] In neutrophils, stimuli such as phorbol 12-myristate 13-acetate (PMA), lipopolysaccharide (LPS), or calcium ionophores trigger a signaling cascade that leads to the activation of PAD4.[2][8] Activated PAD4 translocates to the nucleus and citrullinates histones, particularly histone H3 (H3Cit). This neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation.[1] The decondensed chromatin, along with granular proteins like myeloperoxidase (MPO) and neutrophil elastase (NE), is then released from the cell, forming a web-like structure known as a NET.[9] this compound is expected to block the citrullination step, thereby inhibiting NET formation.
Experimental Protocols
Isolation of Primary Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Dextran T500
-
Hanks' Balanced Salt Solution (HBSS), without Ca2+ and Mg2+
-
Red Blood Cell (RBC) Lysis Buffer
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
Protocol:
-
Dilute whole blood 1:1 with HBSS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/RBC pellet and transfer it to a new tube.
-
Resuspend the pellet in HBSS and add Dextran T500 to a final concentration of 1%. Mix by inversion and let the RBCs sediment for 30 minutes at room temperature.
-
Collect the upper neutrophil-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove remaining RBCs, resuspend the pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Add PBS to stop the lysis and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final pellet in RPMI 1640 medium supplemented with 10% FBS.
-
Count the cells and assess viability using Trypan Blue exclusion. Purity can be assessed by flow cytometry using neutrophil markers like CD11b and Ly6G for murine samples.[2]
Assessment of this compound Efficacy on NETosis
This section outlines methods to quantify the inhibitory effect of this compound on NET formation in primary neutrophils.
Protocol:
-
Seed isolated neutrophils in a 96-well plate at a density of 1.5 x 10^4 cells/well.[10]
-
Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
Induce NETosis by adding a stimulus. Common stimuli include:
-
PMA (50 nM)[9]
-
LPS (1 µg/mL)
-
Calcium ionophore A23187 (5 µM)
-
-
Incubate for 2-4 hours at 37°C.[8]
This assay measures the release of extracellular DNA, a hallmark of NETosis.[11]
Materials:
-
SYTOX Green nucleic acid stain
-
96-well black, clear-bottom plate
-
Fluorescence plate reader
Protocol:
-
Following the NETosis induction and inhibition protocol, add SYTOX Green to each well at a final concentration of 5 µM.[8]
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence using a plate reader with excitation at 485 nm and emission at 520 nm.
-
The percentage of NETosis can be calculated relative to a positive control (stimulated cells without inhibitor) and a negative control (unstimulated cells).
This method allows for direct visualization and quantification of NETs.[9][12]
Materials:
-
Poly-L-lysine coated coverslips or plates
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-Citrullinated Histone H3 (H3Cit), anti-Myeloperoxidase (MPO)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Fluorescence microscope
Protocol:
-
Seed neutrophils on poly-L-lysine coated coverslips and perform the NETosis induction and inhibition protocol.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies and a DNA stain for 1 hour at room temperature.
-
Wash and mount the coverslips.
-
Visualize using a fluorescence microscope. NETs will appear as web-like structures positive for DNA, H3Cit, and MPO.
-
Quantify the percentage of NET-forming cells by counting the number of cells with extracellular DNA structures relative to the total number of cells in multiple fields of view.[12]
Assessment of this compound Efficacy on Histone Citrullination
This protocol directly measures the effect of this compound on its target, PAD4, by quantifying the levels of citrullinated histone H3.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Citrullinated Histone H3 (H3Cit), anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Following the NETosis induction and inhibition protocol in a larger format (e.g., 6-well plate), lyse the neutrophils in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-H3Cit antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities using densitometry software.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Effect of this compound on NETosis (SYTOX Green Assay)
| Treatment Group | This compound Conc. (µM) | Fluorescence (arbitrary units) | % Inhibition of NETosis |
| Unstimulated | 0 | 150 ± 20 | N/A |
| PMA | 0 | 1500 ± 100 | 0 |
| PMA + this compound | 0.1 | 1200 ± 80 | 22.2 |
| PMA + this compound | 1 | 600 ± 50 | 66.7 |
| PMA + this compound | 10 | 200 ± 30 | 96.3 |
Table 2: Effect of this compound on Histone H3 Citrullination (Western Blot Densitometry)
| Treatment Group | This compound Conc. (µM) | Relative H3Cit/Total H3 Ratio | % Inhibition of Citrullination |
| Unstimulated | 0 | 0.1 ± 0.02 | N/A |
| PMA | 0 | 1.0 ± 0.1 | 0 |
| PMA + this compound | 0.1 | 0.7 ± 0.08 | 33.3 |
| PMA + this compound | 1 | 0.3 ± 0.05 | 77.8 |
| PMA + this compound | 10 | 0.15 ± 0.03 | 94.4 |
Logical Relationships in Data Interpretation
The assessment of this compound efficacy relies on the logical connection between the inhibition of PAD4's enzymatic activity and the downstream biological consequences.
A successful inhibition of PAD4 by this compound should demonstrate a dose-dependent decrease in histone citrullination, which in turn leads to a dose-dependent reduction in NET formation. The data from Western blotting for H3Cit provides a direct measure of target engagement, while the NETosis quantification assays (SYTOX Green and immunofluorescence) confirm the functional consequence of this inhibition in a cellular context. By correlating these datasets, researchers can robustly determine the efficacy and potency of this compound in primary cells.
References
- 1. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 4. PAD4 mediated histone hypercitrullination induces heterochromatin decondensation and chromatin unfolding to form neutrophil extracellular trap-like structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidylarginine deiminases in citrullination, gene regulation, health and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 7. Neutrophil stimulation with citrullinated histone H4 slows down calcium influx and reduces NET formation compared with native histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for analysis of mouse neutrophil NETosis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Neutrophils Undergoing NET Formation and Distinguishing Mechanisms of Neutrophil Cell Death by Use of a High-Throughput Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Efficacy of PAD4-IN-2 in Cellular Assays
Welcome to the technical support center for PAD4-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this potent and selective PAD4 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 5i) is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4) with a reported IC50 of 1.94 μM.[1] It is a phenylboronic acid (PBA)-modified inhibitor designed for enhanced targeting of tumor cells.[2][3] Its primary mechanism of action is the inhibition of the PAD4-H3cit-NETs pathway, which plays a crucial role in various pathological processes, including cancer progression and autoimmune diseases.[1][2]
Q2: In which cell types and assays can this compound be used?
This compound has been primarily evaluated in cancer cell lines and neutrophils.[4] It is suitable for use in various cellular assays designed to measure PAD4 activity, including:
-
Histone Citrullination Assays: To quantify the inhibition of histone H3 citrullination.
-
NETosis Assays: To assess the reduction of Neutrophil Extracellular Trap (NET) formation.
-
Cell Migration Assays: To investigate the effect on tumor cell migration.
-
Cytotoxicity Assays: To determine the inhibitor's effect on cell viability.
Q3: What is the recommended starting concentration for this compound in cellular assays?
Based on its IC50 of 1.94 μM, a starting concentration range of 1-10 µM is recommended for most cellular assays. However, the optimal concentration may vary depending on the cell type, cell density, and the specific experimental conditions. It is advisable to perform a dose-response experiment to determine the most effective concentration for your particular assay. In a study, this compound showed significant inhibition of tumor cell migration at a concentration of 100 µM.[4]
Q4: How should I prepare and store this compound stock solutions?
For a related compound, PAD-IN-2, it is recommended to prepare stock solutions in DMSO.[5] A 10 mM stock solution in DMSO is a common starting point. For long-term storage, it is advisable to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[5] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cellular assays.
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition of PAD4 activity (e.g., no reduction in histone citrullination or NETosis) | Inhibitor concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and assay conditions. |
| Insufficient incubation time. | Increase the pre-incubation time of the cells with this compound before adding the stimulus. A pre-incubation time of 30-60 minutes is a good starting point. | |
| Poor cell permeability or inhibitor instability. | While this compound is designed for cellular activity, issues with uptake or stability in culture media can occur.[6][7] Ensure the inhibitor is freshly diluted from a properly stored stock solution. Consider using a serum-free medium during the pre-incubation period, as serum proteins can sometimes bind to small molecules and reduce their effective concentration. | |
| Suboptimal PAD4 activation. | Ensure that the stimulus used to activate PAD4 is potent enough. For many cell types, a calcium ionophore like A23187 or ionomycin is a robust activator of PAD4.[8] If using a physiological stimulus (e.g., TNF-α, fMLP), confirm its activity and optimize its concentration. | |
| High background signal in the assay. | Non-specific antibody binding in ELISA or Western blot. | Optimize your antibody concentrations and blocking conditions. Include appropriate isotype controls for immunofluorescence experiments. |
| Autofluorescence of the compound or cells. | If using a fluorescence-based readout, check for any intrinsic fluorescence of this compound at the wavelengths used. Include a "compound only" control (without cells) and a "cells with compound but no stimulus" control. | |
| Observed cytotoxicity or unexpected off-target effects. | Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., LDH release assay or MTT assay) to determine the maximum non-toxic concentration of this compound for your cells.[2] Studies have shown that this compound did not affect the viability of LLC, 4T1, and HL7702 cells.[4] |
| Off-target effects of the inhibitor. | While this compound is reported to be selective, all inhibitors have the potential for off-target effects. If you observe unexpected phenotypes, consider using a structurally different PAD4 inhibitor as a control to confirm that the observed effect is due to PAD4 inhibition. | |
| Inconsistent results between experiments. | Variability in cell health and density. | Ensure consistent cell culture practices. Use cells at a low passage number and seed them at a consistent density for each experiment. |
| Inhibitor degradation. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. |
Experimental Protocols
Protocol 1: Measurement of Histone H3 Citrullination by Western Blot
This protocol is a general guideline and may need optimization for your specific cell type.
-
Cell Seeding: Seed your cells of interest (e.g., neutrophils or differentiated HL-60 cells) in a multi-well plate at an appropriate density.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
PAD4 Activation: Stimulate the cells with a suitable PAD4 activator (e.g., 4 µM A23187) for 30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit). Also, probe for total histone H3 as a loading control.
-
Detection: Use a suitable HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the citrullinated H3 signal to the total H3 signal.
Protocol 2: NETosis Assay by Fluorescence Microscopy
This protocol provides a general framework for visualizing and quantifying NET formation.
-
Cell Seeding: Seed neutrophils on poly-L-lysine coated coverslips in a multi-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound or vehicle control for 1 hour at 37°C.
-
NETosis Induction: Stimulate the cells with a NETosis-inducing agent (e.g., PMA, ionomycin, or a physiological stimulus) for 2-4 hours at 37°C.
-
Fixation and Staining: Fix the cells with paraformaldehyde. Permeabilize the cells if intracellular staining is required. Stain the cells with a DNA dye (e.g., DAPI or Hoechst) to visualize the nuclei and extracellular DNA of the NETs. You can also co-stain with antibodies against NET components like citrullinated histone H3 or myeloperoxidase (MPO).
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify NET formation by measuring the area of extracellular DNA or by counting the number of NET-releasing cells.
Signaling Pathways and Experimental Workflows
PAD4 Signaling in NETosis
The formation of Neutrophil Extracellular Traps (NETs) is a key process regulated by PAD4. Upon stimulation, intracellular calcium levels rise, leading to the activation of PAD4. Activated PAD4 translocates to the nucleus where it citrullinates histones, leading to chromatin decondensation and the eventual release of NETs. This compound acts by inhibiting the enzymatic activity of PAD4, thereby preventing histone citrullination and subsequent NET formation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly-tumor-targeted PAD4 inhibitors with PBA modification inhibit tumors in vivo by specifically inhibiting the PAD4-H3cit-NETs pathway in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Capital Medical University reports on first PAD4 inhibitors with PBA modification | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spontaneous-secretion-of-the-citrullination-enzyme-pad2-and-cell-surface-exposure-of-pad4-by-neutrophils - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pad4-IN-2 Concentration to Minimize Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the use of Pad4-IN-2 in your experiments while minimizing potential off-target effects.
Introduction to this compound
This compound is a known inhibitor of Protein Arginine Deiminase 4 (PAD4), an enzyme involved in the citrullination of proteins, a post-translational modification implicated in various physiological and pathological processes, including the formation of neutrophil extracellular traps (NETs). This compound has been identified as compound 5i in some studies and exhibits an IC50 of 1.94 μM for PAD4.[1] Its mechanism of action involves the specific inhibition of the PAD4-H3cit-NETs pathway. While potent, it is crucial to determine the optimal concentration of this compound for your specific experimental system to ensure target engagement without inducing off-target effects.
Quantitative Data Summary
To aid in experimental design, the following table summarizes key quantitative data for this compound and other relevant PAD inhibitors.
| Compound | Target | IC50 | Cell-Based Potency (EC50) | Selectivity | Cytotoxicity |
| This compound (compound 5i) | PAD4 | 1.94 µM[1] | Not explicitly reported | Specificity for PAD4 is suggested, but comprehensive selectivity data against other PAD isoforms (PAD1, PAD2, PAD3) is not readily available. | Cytotoxicity data in various cell lines is not widely published. |
| GSK199 | PAD4 | 200 nM (in the absence of calcium) | Not explicitly reported | >35-fold selective for PAD4 over other PADs.[2] | Essentially nontoxic to various immune cells at concentrations up to 20 µM.[3] |
| GSK484 | PAD4 | 50 nM (in the absence of calcium) | Not explicitly reported | High selectivity for PAD4. | Showed negligible off-target activity against a panel of 50 unrelated proteins. |
| AFM-30a | PAD2 | ~15 µM for 90% inhibition | Not explicitly reported | Highly specific for PAD2; negligible effect on PAD4 below 20 µM.[1] | Essentially nontoxic to various immune cells at concentrations up to 20 µM.[3] |
| BB-Cl-amidine | Pan-PAD | ~4 µM for 90% inhibition of PAD4, ~15-20 µM for 90% inhibition of PAD2 | EC50 = 8.8 µM (U2OS cells)[4] | Pan-PAD inhibitor with some preference for PAD4.[1] | Cytotoxic to various immune cells at concentrations of 1 µM and above.[3] |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered when using this compound and other PAD inhibitors.
Q1: I am not seeing the expected inhibition of PAD4 activity in my cell-based assay. What could be the problem?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inhibitor Concentration: The optimal concentration of this compound can vary significantly between different cell types and experimental conditions. We recommend performing a dose-response curve to determine the optimal concentration for your specific system. Start with a broad range of concentrations around the reported IC50 of 1.94 µM (e.g., 0.1 µM to 20 µM).
-
Cell Permeability: Ensure that this compound is effectively entering your cells. If you suspect poor permeability, you may need to optimize incubation times or consider using a different inhibitor with known cell permeability characteristics.
-
PAD4 Expression Levels: Confirm that your cell line or primary cells express sufficient levels of PAD4. You can verify this by Western blot or qRT-PCR.
-
Assay Conditions: Ensure that your assay conditions are optimal for PAD4 activity. PAD enzymes are calcium-dependent, so ensure adequate calcium levels in your assay buffer.
-
Inhibitor Stability: Check the stability of your this compound stock solution. Improper storage can lead to degradation and loss of activity.
Q2: I am observing unexpected cytotoxicity in my experiments. Could this be an off-target effect of this compound?
A2: While specific cytotoxicity data for this compound is limited, unexpected cell death could be an indication of off-target effects, especially at higher concentrations.
-
Perform a Cytotoxicity Assay: We strongly recommend performing a standard cytotoxicity assay (e.g., MTT, LDH release, or a live/dead cell stain) to determine the cytotoxic profile of this compound in your specific cell line. This will help you establish a concentration range that is effective for PAD4 inhibition without causing significant cell death.
-
Compare with a More Selective Inhibitor: If possible, compare the effects of this compound with a highly selective PAD4 inhibitor like GSK199, which has been shown to have low cytotoxicity.[3] If GSK199 does not produce the same cytotoxic effects at concentrations that inhibit PAD4, it is more likely that the cytotoxicity observed with this compound is due to off-target effects.
-
Lower the Concentration: Try reducing the concentration of this compound to the lowest effective dose that still provides significant PAD4 inhibition in your functional assays.
Q3: How can I be sure that the observed phenotype is due to PAD4 inhibition and not an off-target effect?
A3: This is a critical question in small molecule inhibitor studies. Here are several strategies to increase confidence in your results:
-
Use a Structurally Unrelated Inhibitor: If possible, use a second, structurally different PAD4 inhibitor (e.g., GSK199) to see if it recapitulates the same phenotype. If two different inhibitors produce the same effect, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The gold standard for target validation is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate PAD4 expression. If the phenotype observed with this compound is rescued or mimicked by PAD4 knockdown/knockout, it strongly suggests an on-target effect.
-
Rescue Experiment: If you have a drug-resistant mutant of PAD4, you can perform a rescue experiment. Overexpression of the resistant mutant should reverse the effects of this compound if the phenotype is on-target.
-
Selectivity Profiling: To definitively assess off-target effects, consider performing a broad-panel kinase or enzyme screen to identify other potential targets of this compound.
Q4: What is the recommended starting concentration for this compound in a cell-based assay?
A4: A good starting point is to test a range of concentrations centered around the reported IC50 value of 1.94 µM.[1] We recommend a 10-point dose-response curve, for example, from 0.01 µM to 50 µM, to determine the EC50 (half-maximal effective concentration) in your specific cellular assay.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for use in your experiments.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Assay-specific reagents (e.g., for measuring PAD4 activity or a downstream signaling event)
-
Cytotoxicity assay kit (e.g., MTT or LDH)
-
Multi-well plates (96-well or 384-well)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Dose-Response Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 10 nM to 100 µM. Add the different concentrations of the inhibitor to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the cells with the inhibitor for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Endpoint Assays:
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay (e.g., MTT) to determine the concentration at which this compound becomes toxic to your cells.
-
Functional Assay: In a separate plate, perform your functional assay to measure the inhibition of PAD4 activity or a downstream biological effect. This could be a direct measurement of citrullination (e.g., using an anti-citrullinated histone antibody) or a more functional readout.
-
-
Data Analysis:
-
For the cytotoxicity assay, plot cell viability against the log of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
For the functional assay, plot the biological response against the log of the inhibitor concentration to determine the EC50.
-
-
Optimal Concentration Selection: Choose a concentration of this compound that is at or slightly above the EC50 for your functional assay but well below the CC50 to minimize cytotoxicity. A therapeutic window of at least 10-fold between the EC50 and CC50 is generally desirable.
Protocol 2: Assessing the Selectivity of this compound Against Other PAD Isoforms
This protocol describes a method to assess the selectivity of this compound against other PAD family members (PAD1, PAD2, and PAD3).
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes
-
This compound
-
A suitable PAD substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
PAD activity assay kit (e.g., an ammonia detection-based kit)
-
96-well plates
Procedure:
-
Enzyme Preparation: Prepare solutions of each recombinant PAD enzyme in the appropriate assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound.
-
Inhibition Assay:
-
In a 96-well plate, add the assay buffer, each of the recombinant PAD enzymes (in separate wells), and the different concentrations of this compound. Include a vehicle control for each enzyme.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the recommended temperature.
-
Initiate the reaction by adding the PAD substrate (e.g., BAEE).
-
Incubate for the recommended time and then stop the reaction.
-
-
Detection: Measure the enzyme activity according to the instructions of your chosen PAD activity assay kit.
-
Data Analysis: For each PAD isoform, plot the enzyme activity against the log of the this compound concentration to determine the IC50 value.
-
Selectivity Determination: Compare the IC50 values of this compound for PAD1, PAD2, and PAD3 to its IC50 for PAD4. A significantly higher IC50 for the other isoforms indicates selectivity for PAD4.
Visualizations
To further aid in understanding the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: PAD4 catalyzes the citrullination of histones, leading to NET formation. This compound inhibits this process.
Caption: A stepwise workflow to determine the optimal experimental concentration of this compound.
References
- 1. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy [mdpi.com]
how to improve the solubility and stability of Pad4-IN-2 in buffer
This technical support center provides guidance for researchers and scientists working with the PAD4 inhibitor, PAD4-IN-2. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4) with an IC50 of 1.94 μM[1][2]. It is an important tool for studying the role of PAD4 in various biological processes, including neutrophil extracellular trap (NET) formation and cancer progression[1][3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₃BClN₇O₆ | [1][2] |
| Molecular Weight | 503.70 g/mol | [1][2] |
| IC₅₀ (PAD4) | 1.94 μM | [1][2] |
Q2: I am having trouble dissolving this compound in my aqueous assay buffer. What should I do?
Poor aqueous solubility is a common issue for many small molecule inhibitors. It is highly recommended to first prepare a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous buffer.
-
Aiding Dissolution: If the compound does not readily dissolve, gentle warming (to 37°C) and sonication can be used to facilitate dissolution[4].
-
Dilution into Aqueous Buffer: Once you have a clear, concentrated stock solution in DMSO, you can perform a serial dilution into your final aqueous buffer. To avoid precipitation, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing. The final concentration of DMSO in your assay should be kept as low as possible (ideally ≤0.5%) to minimize any solvent-induced artifacts[5].
Q3: My compound precipitates out of solution after I dilute it into my experimental buffer. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a clear indicator of poor aqueous solubility. If simple dilution from a DMSO stock is not sufficient, you may need to employ formulation strategies using co-solvents or excipients.
Q4: What is the recommended storage condition for this compound solutions?
-
Powder: The solid form of this compound should be stored at -20°C for long-term stability.
-
Stock Solutions: For a related inhibitor, PAD-IN-2, stock solutions in DMSO are stable for up to 6 months at -80°C or 1 month at -20°C[4]. It is recommended to follow similar storage guidelines for this compound. Prepare small aliquots of your concentrated stock solution to avoid repeated freeze-thaw cycles.
Q5: How does the stability of the PAD4 enzyme affect my experiments with this compound?
The activity and stability of the PAD4 enzyme are highly dependent on calcium concentration[6][7][8]. PAD4 requires calcium for its catalytic activity. When preparing your assay buffer, ensure that it contains an adequate concentration of CaCl₂ (typically in the range of 2-10 mM) for optimal enzyme function. The stability of the inhibitor itself is not directly linked to the enzyme's calcium dependence, but the enzyme's activity state can influence inhibitor binding and efficacy.
Troubleshooting Guide
Issue 1: this compound is not dissolving in 100% DMSO.
-
Possible Cause: Insufficient solvent volume or low-quality/old DMSO. Hygroscopic DMSO can significantly impact the solubility of some compounds[4].
-
Solution:
-
Increase the volume of DMSO to lower the concentration.
-
Use fresh, high-purity, anhydrous DMSO.
-
Gently warm the solution to 37°C.
-
Use a bath sonicator for 5-10 minutes to aid dissolution[4].
-
Issue 2: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: The aqueous solubility limit of this compound has been exceeded. The final concentration is too high for the chosen buffer system.
-
Solution:
-
Decrease Final Concentration: Try working at a lower final concentration of this compound.
-
Increase Final DMSO Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. However, be mindful of potential solvent effects on your cells or enzyme[5].
-
Use a Formulation with Co-solvents/Excipients: For more challenging situations, especially for in vivo studies, a formulation approach is necessary. See the experimental protocols below for examples.
-
Issue 3: Inconsistent experimental results or loss of inhibitor activity over time.
-
Possible Cause 1: Instability of this compound in aqueous buffer. The compound may be degrading during the course of your experiment.
-
Solution:
-
Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment.
-
Minimize the time the compound spends in aqueous buffer before being added to the assay.
-
Conduct a stability study to determine the rate of degradation in your specific buffer (see Protocol 2).
-
-
Possible Cause 2: Improper storage of stock solutions. Repeated freeze-thaw cycles can lead to degradation or precipitation within the stock tube.
-
Solution:
-
Aliquot your concentrated DMSO stock solution into single-use volumes and store at -80°C[4].
-
Before use, thaw an aliquot completely and bring it to room temperature. Vortex gently before making dilutions.
-
Recommended Formulations for Improved Solubility
While specific data for this compound is not published, the following formulations, adapted from protocols for other poorly soluble PAD inhibitors like PAD-IN-2, can serve as an excellent starting point[4].
Table 2: Example Formulations for Enhanced Solubility
| Formulation | Components | Final Concentration | Suitability | Reference |
| Co-Solvent Mixture | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5.25 mg/mL | In vivo studies | [4] |
| Cyclodextrin Formulation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5.25 mg/mL | In vitro / In vivo | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution using a Co-Solvent Approach
This protocol is a general guideline for preparing a working solution for in vitro or in vivo use.
-
Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved, using sonication if necessary.
-
Prepare the Vehicle: In a sterile tube, prepare the co-solvent vehicle by mixing the components in the desired ratio. For example, for the "Co-Solvent Mixture" in Table 2, you would mix PEG300, Tween-80, and saline.
-
Final Dilution: Add the DMSO stock solution to the co-solvent vehicle to achieve the desired final concentration. It is critical to add the DMSO stock to the vehicle dropwise while continuously vortexing to prevent precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. handgcompany.com [handgcompany.com]
Technical Support Center: Addressing Pad4-IN-2 Cytotoxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with the PAD4 inhibitor, Pad4-IN-2, during long-term cell culture experiments.
Disclaimer: Publicly available data specifically for "this compound" is limited. Therefore, this guide leverages data from other well-characterized PAD4 inhibitors, such as F-amidine and BB-Cl-amidine, as a proxy to provide general guidance. The recommendations and data presented should be adapted and confirmed for your specific experimental context with this compound.
Troubleshooting Guide
My cells are dying after long-term exposure to this compound. What should I do?
Observing cell death in long-term cultures treated with any small molecule inhibitor is a common challenge. Here’s a stepwise approach to troubleshoot this issue:
-
Confirm Cytotoxicity: First, ensure that the observed cell death is indeed caused by this compound and not other experimental factors.
-
Optimize Concentration and Exposure Time: Determine the optimal, non-toxic concentration of this compound for your specific cell line and experiment duration.
-
Assess Off-Target Effects: Consider the possibility that the observed cytotoxicity is due to off-target effects of the inhibitor.
-
Review Cell Culture Practices: Rule out common cell culture issues that can lead to cell death.[1]
Below is a workflow to guide your troubleshooting process:
Quantitative Data Summary
The following table summarizes reported cytotoxicity data for different PAD4 inhibitors across various cancer cell lines. This can serve as a reference for estimating the potential cytotoxic concentrations of this compound.
| Inhibitor | Cell Line | Assay | EC50 / IC50 | Reference |
| BB-Cl-amidine | U2OS (osteosarcoma) | Not Specified | 8.8 µM | [2] |
| Cl-amidine | U2OS (osteosarcoma) | Not Specified | 200 µM | [2] |
| YW3-56 | U2OS (osteosarcoma) | Not Specified | ~2.5 µM | [2][3] |
| F-amidine | HL-60 (leukemia) | Hoechst 33342 Staining | Cytotoxic at 16 & 33 µM | [4] |
| F-amidine | MCF-7 (breast cancer) | Hoechst 33342 Staining | Cytotoxic at 16 & 33 µM | [4] |
| F-amidine | U87-MG (glioma) | Hoechst 33342 Staining | Not significantly cytotoxic alone | [4] |
| BB-Cl-amidine | T cells, B cells, monocytes, NK cells | Flow Cytometry (Viability Staining) & LDH Assay | Cytotoxic at ≥ 1 µM | [5] |
| AFM-30a & GSK199 | T cells, B cells, monocytes, NK cells | Flow Cytometry (Viability Staining) & LDH Assay | Not significantly cytotoxic up to 20 µM | [5] |
Experimental Protocols
Protocol: Assessing Cell Viability using the MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Target cells in culture
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Also include a set of wells with untreated cells (medium only) as a negative control for cytotoxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubate for the desired long-term duration (e.g., 24, 48, 72 hours, or longer, with appropriate media changes).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PAD4, and how do inhibitors like this compound work?
A1: Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that converts arginine residues in proteins to citrulline.[2][6] This post-translational modification, known as citrullination or deimination, can alter the structure and function of proteins.[6] A key role of PAD4 is the citrullination of histones, which leads to chromatin decondensation.[7] This process is essential for the formation of neutrophil extracellular traps (NETs), a defense mechanism against pathogens.[7][8] PAD4 inhibitors like this compound are designed to bind to the active site of the PAD4 enzyme, blocking its catalytic activity and thereby preventing protein citrullination.[6]
Q2: At what concentration should I use this compound to avoid cytotoxicity?
A2: The optimal, non-toxic concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. Based on data from similar PAD4 inhibitors, cytotoxic effects can be observed in the low micromolar range (e.g., BB-Cl-amidine is toxic to some immune cells at concentrations of 1 µM and above).[5] It is crucial to perform a dose-response curve for your specific cell line to determine the highest concentration that does not impact cell viability over your desired experimental timeframe.
Q3: Could the solvent for this compound be causing the cytotoxicity?
A3: Yes, the solvent used to dissolve this compound, commonly DMSO, can be cytotoxic at certain concentrations. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as that used for the highest concentration of this compound. This will help you differentiate between the cytotoxicity of the inhibitor and that of the solvent.
Q4: How can I perform long-term experiments with this compound if it shows cytotoxicity?
A4: For long-term experiments, it is critical to use a concentration of this compound that is below the cytotoxic threshold for your specific cells. If the desired effective concentration is close to the cytotoxic concentration, you might consider intermittent dosing, where the inhibitor is added for a specific period and then washed out, followed by a recovery period. However, the feasibility of this approach depends on the reversibility of the inhibitor and the biological question being addressed. Regular media changes are also important in long-term cultures to replenish nutrients and remove waste products, which can exacerbate cytotoxicity.
Q5: Are there alternative, less cytotoxic PAD4 inhibitors I could use?
A5: Studies have shown that different PAD4 inhibitors exhibit varying levels of cytotoxicity. For example, GSK199 and AFM-30a have been reported to be significantly less toxic to peripheral blood mononuclear cells than BB-Cl-amidine.[5] If this compound proves to be too toxic for your long-term experiments, it may be worthwhile to explore other commercially available PAD4 inhibitors with a better-characterized and more favorable toxicity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 6. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | Activation of PAD4 in NET formation [frontiersin.org]
- 8. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pad4-IN-2 Experimental Design for Reproducible Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining reproducible results with the PAD4 inhibitor, Pad4-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Peptidylarginine Deiminase 4 (PAD4). It functions by inhibiting the PAD4-H3cit-NETs pathway in neutrophils. PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification called citrullination. A key substrate of PAD4 is histone H3. Citrullination of histone H3 (H3Cit) by PAD4 leads to chromatin decondensation, a critical step in the formation of Neutrophil Extracellular Traps (NETs). By inhibiting PAD4, this compound prevents histone citrullination and subsequent NET formation.
Q2: What is the recommended vehicle control for this compound in in vitro experiments?
The recommended vehicle control for this compound is dimethyl sulfoxide (DMSO). It is crucial to use the same final concentration of DMSO in all experimental wells, including the vehicle control and untreated controls, to account for any potential solvent effects. A final DMSO concentration of 0.1% is commonly used in cellular assays.
Q3: What is the stability and solubility of this compound?
For optimal results, it is recommended to prepare fresh stock solutions of this compound in DMSO. If storage is necessary, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles. For in vivo studies, specific formulation protocols involving solvents like PEG300, Tween-80, and saline may be required to achieve a clear solution.
Troubleshooting Guide
Issue 1: No inhibition of histone H3 citrullination observed in Western blot.
-
Question: I treated my cells with this compound, but I don't see a decrease in citrullinated histone H3 (H3Cit) levels by Western blot. What could be the problem?
-
Answer:
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and a sufficient pre-incubation time. The IC50 of this compound is 1.94 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A pre-incubation time of 30-60 minutes before stimulation is typically recommended.
-
Cell Permeability: While many PAD4 inhibitors are cell-permeable, issues with cellular uptake can occur. Verify the cell permeability of this compound in your cell line if possible.
-
PAD4 Expression and Activity in Your Cell Model: Confirm that your cell model (e.g., neutrophils, HL-60 cells) expresses sufficient levels of active PAD4. You can assess PAD4 expression by Western blot or qPCR. To confirm PAD4 activity, you should have a positive control where cells are stimulated to induce H3 citrullination (e.g., with a calcium ionophore like A23187 or PMA).[1]
-
Western Blot Protocol: Optimize your Western blot protocol for H3Cit detection. This includes using a validated anti-citrullinated histone H3 antibody, appropriate lysis buffer, and ensuring complete protein transfer. See the detailed protocol below.
-
Inhibitor Quality: Ensure the this compound compound is of high quality and has not degraded. If possible, verify its activity in a cell-free enzymatic assay.
-
Issue 2: High background or non-specific bands in Western blot for H3Cit.
-
Question: My Western blot for citrullinated histone H3 shows high background or multiple non-specific bands, making it difficult to interpret the results. How can I improve this?
-
Answer:
-
Antibody Specificity: Use a highly specific and validated monoclonal antibody for citrullinated histone H3. Check the antibody datasheet for recommended applications and dilutions.
-
Blocking Conditions: Optimize your blocking conditions. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove non-specific binding.
-
Lysis Buffer: The choice of lysis buffer can impact background. A RIPA buffer is commonly used for whole-cell lysates. For histone analysis, nuclear extraction protocols may yield cleaner results.
-
Sample Preparation: Ensure complete cell lysis and protein denaturation. Incomplete denaturation can lead to protein aggregation and non-specific antibody binding.
-
Issue 3: Cell toxicity or death observed after treatment with this compound.
-
Question: I am observing significant cell death in my cultures after treating with this compound. How can I mitigate this?
-
Answer:
-
Concentration and Incubation Time: High concentrations or prolonged incubation with any small molecule inhibitor can induce cytotoxicity. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that effectively inhibits PAD4 without causing significant cell death. A cell viability assay (e.g., MTT or trypan blue exclusion) should be run in parallel with your main experiment.
-
Off-Target Effects: While this compound is designed to be a PAD4 inhibitor, off-target effects can contribute to toxicity. It is important to include proper controls. Some PAD inhibitors have been shown to be cytotoxic at higher concentrations.[2]
-
Vehicle Control: High concentrations of the vehicle (e.g., DMSO) can also be toxic to cells. Ensure the final DMSO concentration is kept low (ideally ≤ 0.1%).
-
Issue 4: Inconsistent results in NETosis assays.
-
Question: My NETosis assay results are variable between experiments. How can I improve reproducibility?
-
Answer:
-
Cell Health and Density: Use freshly isolated and healthy neutrophils for each experiment. Ensure consistent cell density when seeding. Neutrophils are sensitive and have a short lifespan in vitro.
-
Stimulus Preparation: Prepare fresh stimuli (e.g., PMA, ionomycin, bacteria) for each experiment and use a consistent concentration. The response of neutrophils can vary depending on the nature and strength of the stimulus.
-
Inhibitor Pre-incubation: Maintain a consistent pre-incubation time with this compound before adding the stimulus.
-
Quantification Method: Use a standardized and objective method for quantifying NETs. Automated image analysis is generally more reproducible than manual counting.
-
Experimental Controls: Always include positive (stimulus alone) and negative (unstimulated cells, vehicle control) controls in every experiment.
-
Quantitative Data
Table 1: Comparison of IC50 Values for Various PAD4 Inhibitors
| Inhibitor | Target | IC50 Value | Notes |
| This compound | PAD4 | 1.94 µM | Inhibits the PAD4-H3cit-NETs pathway. |
| GSK484 | PAD4 | 50 nM (in the absence of Ca2+), 250 nM (in the presence of 2 mM Ca2+) | A potent and selective reversible inhibitor.[3][4] |
| GSK199 | PAD4 | 200 nM (in the absence of Ca2+), 1.0 µM (in the presence of 2 mM Ca2+) | A selective reversible inhibitor.[3][5] |
| Cl-amidine | Pan-PAD | Lower micromolar range | An irreversible pan-PAD inhibitor.[4] |
| YW356 | PAD4 | 1-5 µM | An irreversible pan-PAD inhibitor with improved cytotoxicity against cancer cells compared to Cl-amidine.[3] |
| JBI-589 | PAD4 | 122 nM | A selective reversible inhibitor.[3] |
Experimental Protocols
Protocol 1: Western Blot for Detection of Citrullinated Histone H3 (H3Cit)
-
Cell Culture and Treatment:
-
Culture your cells (e.g., neutrophils, differentiated HL-60 cells) under standard conditions.
-
Pre-incubate cells with this compound at the desired concentrations (or vehicle control) for 30-60 minutes.
-
Stimulate the cells with an appropriate agonist (e.g., 4 µM calcium ionophore A23187 or 100 nM PMA) to induce histone citrullination for the desired time (e.g., 1-4 hours).
-
Include an unstimulated control group.
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail. For histone analysis, a nuclear extraction protocol can also be used.
-
Sonicate the lysate briefly on ice to shear genomic DNA and reduce viscosity.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against citrullinated histone H3 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
For a loading control, probe the membrane with an antibody against total histone H3 or a housekeeping protein like β-actin.
-
Protocol 2: NETosis Assay by Immunofluorescence
-
Cell Seeding and Treatment:
-
Isolate primary neutrophils.
-
Seed the neutrophils onto poly-L-lysine-coated coverslips in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere for 30-60 minutes at 37°C.
-
Pre-incubate the cells with this compound or vehicle control for 30 minutes.
-
Stimulate the cells with a NET-inducing agent (e.g., 100 nM PMA or bacteria at a specific MOI) for 2-4 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against a NET marker, such as anti-citrullinated histone H3 (1:500) or anti-myeloperoxidase (MPO) (1:500), overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
DNA Staining and Mounting:
-
Counterstain the DNA with a fluorescent DNA dye like DAPI or Hoechst 33342 for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence microscope.
-
Capture images and quantify the percentage of NET-forming cells or the area of NETs using image analysis software.
-
Visualizations
Caption: PAD4 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound Efficacy.
Caption: Troubleshooting Decision Tree for Lack of H3Cit Inhibition.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Calcium on Pad4-IN-2 Inhibitory Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pad4-IN-2 and investigating its inhibitory activity on Peptidylarginine Deiminase 4 (PAD4). The information provided will help address common issues encountered during experiments, with a focus on the critical role of calcium concentration.
Frequently Asked Questions (FAQs)
Q1: Why is the inhibitory activity (IC50) of my PAD4 inhibitor, this compound, varying between experiments?
A1: The most likely reason for variability in the IC50 value of this compound is the concentration of calcium (Ca2+) in your assay buffer. PAD4 is a calcium-dependent enzyme, meaning its conformation and activity are directly influenced by calcium levels.[1][2] Many reversible PAD4 inhibitors, particularly those that bind to the calcium-free (apo) or a low-calcium form of the enzyme, are competitive with calcium.[3][4] Therefore, the apparent potency of the inhibitor will decrease as the calcium concentration increases. Ensure that you are using a consistent and accurately buffered concentration of free calcium in all your experiments.
Q2: What is the mechanism of PAD4 activation by calcium, and how does it affect inhibitors like this compound?
A2: PAD4 possesses five binding sites for calcium ions.[5] The binding of Ca2+ induces a significant conformational change in the enzyme, which is essential for the formation of the active site cleft and subsequent catalytic activity.[2] In its calcium-free state, the enzyme is largely inactive. Inhibitors like this compound may preferentially bind to this inactive, calcium-free conformation. By stabilizing the inactive state, the inhibitor prevents the calcium-induced conformational changes necessary for enzyme function. At higher calcium concentrations, the equilibrium shifts towards the active, calcium-bound state of PAD4, which may have a lower affinity for the inhibitor, leading to a higher IC50 value.
Q3: My IC50 value for this compound seems much higher than the reported values. What could be the issue?
A3: Aside from variations in calcium concentration, other factors could contribute to a higher-than-expected IC50 value:
-
High Calcium Concentration: As detailed in the quantitative data below, the potency of similar reversible PAD4 inhibitors can decrease by over 30-fold with increasing calcium concentrations.[3] Review the calcium levels in your assay buffer. The half-maximal activation of PAD4 (Ca0.5) is in the range of 300-600 µM, so concentrations in the millimolar range will significantly impact the potency of calcium-competitive inhibitors.[6]
-
Enzyme Purity and Activity: Ensure the PAD4 enzyme you are using is pure and has good specific activity.
-
Substrate Concentration: The concentration of the substrate relative to its Km can influence the apparent IC50 of a competitive inhibitor.
-
Buffer Components: Ensure other components of your buffer (e.g., pH, ionic strength, reducing agents like DTT) are optimal for the assay.
Q4: What is the recommended range of calcium concentrations to use when testing this compound?
A4: To fully characterize the calcium-dependent activity of this compound, it is recommended to test its inhibitory activity across a range of calcium concentrations. A good starting point would be to test at a low concentration (e.g., ≤0.2 mM) and a high concentration (e.g., ≥1.5 mM).[3] This will help determine the inhibitor's preference for the calcium-free or calcium-bound state of PAD4. For routine assays where a consistent IC50 is desired, it is crucial to select a single, well-defined calcium concentration and use it consistently.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for this compound | Fluctuation in free Ca2+ concentration in the assay buffer. | 1. Prepare a fresh, accurately quantified stock solution of CaCl2. 2. Use a calcium-specific electrode or a fluorescent indicator to verify the free Ca2+ concentration in your final assay buffer. 3. Ensure consistent mixing of all assay components. |
| Low Potency (High IC50) | Assay is being performed at a high Ca2+ concentration, reducing the potency of a calcium-competitive inhibitor. | 1. Lower the Ca2+ concentration in your assay buffer to a level that still provides adequate enzyme activity but favors inhibitor binding (e.g., 0.2 mM). 2. Refer to the quantitative data table for examples of how IC50 values for similar inhibitors change with calcium. |
| No Inhibition Observed | 1. Degraded inhibitor or enzyme. 2. Very high Ca2+ concentration completely outcompeting the inhibitor. | 1. Verify the integrity and concentration of your this compound stock. 2. Check the activity of your PAD4 enzyme with a positive control inhibitor. 3. Perform the assay in the absence of added calcium (note: enzyme activity will be very low) to see if inhibition is restored. |
| High Background Signal in Assay | Substrate instability or non-enzymatic degradation. | 1. Run a control reaction without the PAD4 enzyme to measure the rate of non-enzymatic substrate degradation. 2. Ensure the substrate is stored correctly and prepared fresh. |
Quantitative Data: Impact of Calcium on PAD4 Inhibitor Potency
While specific data for this compound is not widely published, the following table summarizes the inhibitory activity of other well-characterized, reversible PAD4 inhibitors at different calcium concentrations, which are likely to follow a similar mechanism.
| Inhibitor | Calcium Conc. (mM) | IC50 (nM) | Fold Change in IC50 (High Ca2+ / Low Ca2+) |
| GSK484 | 0.2 | 50 | >5x |
| 2.0 | >250 | ||
| GSK199 | 0.2 | 250 | >5x |
| 2.0 | >1000 | ||
| PAD-PF2 | 0.25 | 20.1 | ~35x |
| 1.5 | 694 |
Data compiled from multiple sources.[3]
Experimental Protocols
Colorimetric PAD4 Activity Assay using BAEE
This assay measures the ammonia produced from the citrullination of the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE).
Materials:
-
Recombinant human PAD4
-
This compound inhibitor
-
BAEE substrate
-
Assay Buffer: 100 mM HEPES, pH 7.6, 50 mM NaCl, 2 mM DTT
-
CaCl2 stock solution
-
Ammonia detection reagent (e.g., o-phthalaldehyde)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the PAD4 enzyme to the assay buffer containing the desired final concentration of CaCl2 (e.g., 0.2 mM or 2 mM).
-
Add the diluted this compound or DMSO (for control wells) to the enzyme mixture and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the BAEE substrate to a final concentration of 10 mM.
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes).
-
Stop the reaction and add the ammonia detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Quenching (FQ) PAD4 Assay
This assay uses a fluorescently labeled peptide substrate containing arginine. Upon citrullination, the properties of the fluorophore may change, leading to a change in fluorescence intensity.
Materials:
-
Recombinant human PAD4
-
This compound inhibitor
-
Fluorescently labeled arginine-containing peptide substrate
-
Assay Buffer: 20 mM HEPES pH 7.4, 140 mM NaCl, 0.01% Triton X-100, 5 mM DTT
-
CaCl2 stock solution
Procedure:
-
Dilute the PAD4 enzyme to the final concentration in the FQ assay buffer with the desired CaCl2 concentration.
-
Pre-incubate the enzyme with serial dilutions of this compound or DMSO control in a 384-well black plate for 10-15 minutes at room temperature.
-
Start the reaction by adding the fluorescent peptide substrate.
-
Monitor the change in fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition at each inhibitor concentration to calculate the IC50.
Visualizations
Caption: PAD4 activation by calcium and inhibition by this compound.
Caption: General workflow for a PAD4 inhibition assay.
References
- 1. Protein Arginine Deiminase 2 Binds Calcium in an Ordered Fashion: Implications for Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for Ca(2+)-induced activation of human PAD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Validation & Comparative
A Head-to-Head In Vitro Comparison of PAD4 Inhibitors: Pad4-IN-2 vs. GSK199
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the role of Protein Arginine Deiminase 4 (PAD4) in various physiological and pathological processes. This guide provides an objective in vitro comparison of two notable PAD4 inhibitors, Pad4-IN-2 and GSK199, summarizing their potency and outlining the experimental methodologies used for their evaluation.
PAD4 is a critical enzyme involved in the post-translational modification of proteins through citrullination, a process implicated in autoimmune diseases, cancer, and the formation of neutrophil extracellular traps (NETs). The development of specific inhibitors for PAD4 is therefore of significant interest for both basic research and therapeutic applications.
Potency Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Based on available in vitro data, GSK199 demonstrates significantly higher potency in inhibiting PAD4 compared to this compound.
| Inhibitor | Target | IC50 | Assay Conditions |
| This compound | PAD4 | 1.94 µM | Not specified |
| GSK199 | PAD4 | 0.2 µM (200 nM) | In the absence of calcium |
Note: The inhibitory activity of GSK199 is notably influenced by calcium concentration, with its potency decreasing in the presence of calcium. This is a critical consideration for experimental design. While the specific assay conditions for the reported IC50 of this compound were not detailed in the available literature, it is crucial to acknowledge that direct comparison of IC50 values across different studies can be challenging due to variations in experimental protocols.
Mechanism of Action
GSK199 is characterized as a reversible and highly selective inhibitor of PAD4.[1] Its mechanism of action is unique in that it preferentially binds to the calcium-free, inactive conformation of the enzyme.[2] This binding prevents the conformational changes required for catalytic activity. Computational studies suggest that GSK199 binds to a pocket near the active site, and its interaction is stabilized by multiple hydrogen bonds.[1]
The precise mechanism of action for This compound is not as extensively detailed in the currently available literature. Further studies are required to fully elucidate its binding mode and interaction with the PAD4 enzyme.
Experimental Methodologies
The in vitro potency of PAD4 inhibitors is typically determined using biochemical and cell-based assays. Below are detailed overviews of the common experimental protocols.
Biochemical Assay: Ammonia Release Assay
This assay quantifies the enzymatic activity of PAD4 by measuring the release of ammonia, a byproduct of the citrullination reaction.
Principle: PAD4 catalyzes the conversion of an arginine substrate (e.g., N-α-benzoyl-L-arginine ethyl ester, BAEE) to citrulline, releasing ammonia. The amount of ammonia produced is proportional to PAD4 activity. The ammonia can be detected using a variety of methods, often involving a coupled enzymatic reaction that results in a fluorescent or colorimetric signal.[3][4]
General Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 2 mM DTT, pH 7.6), recombinant human PAD4 enzyme, the substrate BAEE, and the inhibitor stock solutions (this compound or GSK199) at various concentrations.[3]
-
Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the PAD4 enzyme, and the inhibitor at the desired concentrations.[3]
-
Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 30 minutes at 37°C) to allow for binding.[3]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BAEE substrate.[3]
-
Incubation: Incubate the reaction mixture for a specific time (e.g., 30 minutes at 37°C).[3]
-
Reaction Termination: Stop the reaction by adding a stop solution, which often contains a chelating agent like EDTA to sequester calcium ions required for PAD4 activity.[3]
-
Detection: Add the ammonia detection reagent, which will react with the ammonia produced to generate a fluorescent signal.[3]
-
Measurement: Read the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 405-415 nm excitation and 470-480 nm emission).[3]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a control without inhibitor and determine the IC50 value by fitting the data to a dose-response curve.[3]
Cell-Based Assay: Histone H3 Citrullination Assay
This assay measures the ability of an inhibitor to block PAD4 activity within a cellular context by quantifying the levels of citrullinated histone H3 (Cit-H3), a direct downstream target of PAD4.[5]
Principle: In cells such as neutrophils or differentiated HL-60 cells, PAD4 translocates to the nucleus and citrullinates histones, a key step in NET formation.[6] The level of Cit-H3 can be measured using techniques like Western blotting or ELISA.
General Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., human HL-60 promyelocytic leukemia cells differentiated into neutrophil-like cells) and treat with various concentrations of the PAD4 inhibitor (this compound or GSK199) for a specific duration.[5]
-
Cell Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) or another appropriate agonist to induce PAD4 activation and histone citrullination.[7]
-
Cell Lysis: Lyse the cells to extract total cellular proteins or nuclear fractions.
-
Quantification of Cit-H3 (ELISA method):
-
Coat a 96-well plate with an antibody specific for histone H3.
-
Add the cell lysates to the wells and incubate to allow histone H3 to bind.
-
Wash the wells and add a detection antibody that specifically recognizes citrullinated histone H3.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate that will be converted by the enzyme to produce a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis: Determine the level of histone H3 citrullination for each inhibitor concentration and calculate the IC50 value.[5]
Signaling Pathway and Experimental Workflow Visualization
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. PAD4 Inhibitor Screening Assay Kit (Ammonia) | Cayman Chemical | Biomol.com [biomol.com]
- 5. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 6. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
Validating the Inhibitory Effect of Pad4-IN-2 on the PAD4-H3cit-NETs Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pad4-IN-2's performance in inhibiting the Peptidylarginine Deiminase 4 (PAD4) pathway, a critical process in the formation of Neutrophil Extracellular Traps (NETs), against other known PAD4 inhibitors. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies in inflammation, autoimmune diseases, and oncology.
The PAD4-H3cit-NETs Signaling Pathway
The activation of neutrophils can trigger a cell death process known as NETosis. A key step in this pathway is the citrullination of histone H3 (H3cit), catalyzed by the enzyme PAD4. This modification leads to chromatin decondensation and the subsequent release of web-like structures composed of DNA, histones, and granular proteins, known as NETs. While NETs play a role in trapping pathogens, their overproduction is implicated in the pathogenesis of various diseases.
Figure 1. The PAD4-H3cit-NETs signaling pathway and the inhibitory action of PAD4 inhibitors.
Comparative Performance of PAD4 Inhibitors
The following table summarizes the quantitative data for this compound and other commonly used PAD4 inhibitors. The data is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Target | Type | IC50 (PAD4) | Cellular EC50 | Selectivity |
| This compound | PAD4 | Not specified | 1.94 µM | Not reported | Not reported |
| GSK484 | PAD4 | Reversible | 50 nM (Ca2+-free), 250 nM (2 mM Ca2+)[1][2] | ~1 µM (H3cit inhibition) | Selective for PAD4 over PAD1, PAD2, PAD3[3] |
| BMS-P5 | PAD4 | Reversible, Orally active | 98 nM[4][5] | Not reported | Selective for PAD4 over PAD1, PAD2, PAD3[6] |
| Cl-amidine | Pan-PAD | Irreversible | 5.9 µM[7][8] | ~10-20 µM (H3cit inhibition) | Inhibits PAD1, PAD3, and PAD4[7] |
| JBI-589 | PAD4 | Reversible | 0.122 µM[9] | 0.146 µM (H3cit inhibition)[9] | Highly selective for PAD4[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of findings.
Experimental Workflow for Validating PAD4 Inhibitors
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
- 3. GSK484 | Structural Genomics Consortium [thesgc.org]
- 4. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometric assay for direct quantification of Neutrophil Extracellular Traps in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. PAD Inhibitor, Cl-amidine [sigmaaldrich.com]
A Comparative Guide to PAD4-IN-2 and Pan-PAD Inhibitors: A Focus on Cl-amidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the selective peptidylarginine deiminase 4 (PAD4) inhibitor, Pad4-IN-2, and the well-established pan-PAD inhibitor, Cl-amidine. The information presented is intended to assist researchers in making informed decisions when selecting a tool compound for studying the role of PAD enzymes in various physiological and pathological processes.
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline. This process, known as citrullination or deimination, plays a crucial role in numerous biological processes, including gene regulation, immune response, and apoptosis.[1][2] Dysregulation of PAD activity has been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and lupus, cardiovascular diseases, and cancer.[1][3]
PAD inhibitors have emerged as valuable chemical tools to investigate the function of these enzymes and as potential therapeutic agents. These inhibitors can be broadly categorized into two classes: pan-PAD inhibitors, which target multiple PAD isozymes, and isozyme-selective inhibitors, which are designed to target a specific PAD enzyme. This guide focuses on a comparative analysis of this compound, a selective PAD4 inhibitor, and Cl-amidine, a widely used pan-PAD inhibitor.
Mechanism of Action
This compound is a selective inhibitor of PAD4 that has been shown to inhibit tumor growth in mice by specifically targeting the PAD4-histone H3 citrullination (H3cit)-Neutrophil Extracellular Traps (NETs) pathway in neutrophils.[4] Its mechanism is centered on the selective inhibition of PAD4, preventing the citrullination of key substrates like histone H3, which is a critical step in the formation of NETs.[4]
Cl-amidine is an irreversible pan-PAD inhibitor that acts as a mechanism-based inactivator.[5] Its structure mimics the PAD substrate, benzoyl arginine amide, but contains a haloacetamidine "warhead" that covalently modifies a critical cysteine residue (Cys645 in PAD4) in the active site of PAD enzymes.[5][6] This covalent modification leads to the irreversible inactivation of the enzyme.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Cl-amidine, providing a basis for comparing their potency and selectivity. It is important to note that a direct, head-to-head comparison in the same study is not publicly available; therefore, these values are compiled from separate studies.
Table 1: Inhibitory Potency (IC50)
| Inhibitor | Target | IC50 (μM) | Reference |
| This compound | PAD4 | 1.94 | [4] |
| Cl-amidine | PAD1 | 0.8 | MedchemExpress |
| PAD3 | 6.2 | MedchemExpress | |
| PAD4 | 5.9 | MedchemExpress |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Table 2: Selectivity Profile
| Inhibitor | Primary Target(s) | Notes |
| This compound | PAD4 | Designed for selectivity towards PAD4. |
| Cl-amidine | PAD1, PAD3, PAD4 | Inhibits multiple PAD isozymes with varying potency. |
Signaling Pathway and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and screening of a haloacetamidine containing library to identify PAD4 selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PAD4 Inhibitors in Oncology Models: Pad4-IN-2 and Beyond
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Pad4-IN-2 and other prominent PAD4 inhibitors in oncology models. This document summarizes key performance data, details experimental protocols, and visualizes relevant biological pathways to aid in the evaluation and selection of these therapeutic candidates.
Peptidylarginine deiminase 4 (PAD4) has emerged as a critical enzyme in cancer progression. Its role in histone citrullination, gene regulation, and the formation of neutrophil extracellular traps (NETs) makes it a compelling target for anticancer therapies.[1][2] A growing number of small molecule inhibitors targeting PAD4 are being investigated for their potential in oncology. This guide focuses on a comparative analysis of this compound against other notable PAD4 inhibitors, including GSK484, JBI-589, BMS-P5, YW3-56, and the pan-PAD inhibitor Cl-amidine.
Data Presentation: A Comparative Overview of PAD4 Inhibitors
The following tables summarize the available quantitative data for this compound and its comparators, focusing on their inhibitory potency and efficacy in various oncology models.
Table 1: In Vitro Inhibitory Activity of PAD4 Inhibitors
| Inhibitor | Target(s) | IC50 (PAD4) | Cell-Based Assay IC50 | Cell Line(s) | Reference(s) |
| This compound | PAD4 | 1.94 µM | - | - | [3] |
| GSK484 | PAD4 | 50 nM (in the absence of Ca2+) | - | - | [4] |
| JBI-589 | PAD4 | - | - | - | [5][6] |
| BMS-P5 | PAD4 | 98 nM | - | - | [7][8][9] |
| YW3-56 | Pan-PAD | 1-5 µM | ~2.5 µM | U2OS | [10][11] |
| Cl-amidine | Pan-PAD | 5.9 µM | 0.05 µM - 1 µM | Breast, Leukemia, Colon cancer cell lines | [2][12][13][14] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: In Vivo Efficacy of PAD4 Inhibitors in Oncology Models
| Inhibitor | Cancer Model | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | S180 sarcoma, 4T1 breast cancer | - | Inhibited tumor growth and lung metastasis | [11] |
| GSK484 | Colorectal cancer xenograft | - | Increased radiosensitivity, inhibited tumor growth and NET formation | [15][16] |
| JBI-589 | LL2 lung carcinoma, B16F10 melanoma | 50 mg/kg, p.o., twice daily | Reduced primary tumor growth and lung metastases; enhanced checkpoint inhibitor efficacy | [5][17][18][19][20] |
| BMS-P5 | Multiple Myeloma (syngeneic) | 50 mg/kg, p.o., twice daily | Delayed disease progression and prolonged survival | [7][21][22][23] |
| YW3-56 | Sarcoma S-180 xenograft | - | Inhibited tumor growth | [24] |
| Cl-amidine | DSS-induced colitis | 75 mg/kg, i.p., once daily | Suppressed and treated colitis | [2][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: PAD4 signaling pathway in oncology and point of intervention.
Caption: General experimental workflow for evaluating PAD4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of PAD4 inhibitors.
PAD4 Enzymatic Activity Assay
This assay is fundamental to determining the direct inhibitory effect of a compound on PAD4 enzymatic activity.
-
Principle: The assay measures the production of ammonia, a byproduct of the citrullination reaction catalyzed by PAD4. A common method involves a coupled-enzyme reaction where the ammonia produced is used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, with the concurrent oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to PAD4 activity.[25]
-
Materials:
-
Recombinant human PAD4 enzyme
-
Substrate (e.g., N-α-benzoyl-L-arginine ethyl ester - BAEE)
-
Assay Buffer (e.g., Tris-HCl, CaCl2, DTT)
-
Coupling enzyme and cofactors (glutamate dehydrogenase, α-ketoglutarate, NADH)
-
Test inhibitors (e.g., this compound)
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate, coupling enzyme, and cofactors.
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding the PAD4 enzyme.
-
Monitor the decrease in absorbance at 340 nm over time at 37°C.
-
Calculate the rate of reaction and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Neutrophil Extracellular Trap (NET) Formation Assay
This assay assesses the ability of PAD4 inhibitors to block the formation of NETs, a key process in cancer metastasis.
-
Principle: Neutrophils are stimulated to produce NETs, which are web-like structures of DNA, histones, and granular proteins. NET formation can be visualized and quantified using fluorescent dyes that bind to extracellular DNA or specific NET components.
-
Materials:
-
Isolated human or murine neutrophils
-
NET-inducing agent (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitors
-
Fluorescent DNA dyes (e.g., Sytox Green, PicoGreen) or antibodies against NET components (e.g., anti-citrullinated histone H3)
-
Fluorescence microscope or microplate reader
-
-
Procedure:
-
Seed isolated neutrophils in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the PAD4 inhibitor.
-
Stimulate NET formation by adding a NET-inducing agent.
-
After incubation, stain the cells with a fluorescent DNA dye or fix and stain with specific antibodies.
-
Quantify NET formation by measuring fluorescence intensity using a microplate reader or by analyzing images from a fluorescence microscope.[1][26][27][28][29]
-
In Vivo Tumor Xenograft Model
This model is essential for evaluating the anti-tumor efficacy of PAD4 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the PAD4 inhibitor, and the effect on tumor growth and metastasis is monitored.[30][31]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., 4T1 breast cancer, colorectal cancer cells)
-
Test inhibitor (formulated for in vivo administration)
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously or orthotopically into the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the PAD4 inhibitor and a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
For metastasis studies, collect and analyze relevant organs (e.g., lungs) for the presence of metastatic nodules.[15][16][32][33]
-
Conclusion
The landscape of PAD4 inhibitors in oncology is rapidly evolving, with several promising candidates demonstrating significant anti-tumor activity in preclinical models. This compound, along with other selective inhibitors like GSK484, JBI-589, and BMS-P5, shows potential in inhibiting key cancer-promoting pathways. The data presented in this guide highlights the importance of continued research to delineate the comparative efficacy and safety profiles of these inhibitors. The provided experimental protocols serve as a foundation for researchers to further investigate these compounds and their potential translation into clinical applications for cancer therapy.
References
- 1. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel selective inhibitor JBI-589 targets PAD4-mediated neutrophil migration to suppress tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. GSK484, an inhibitor of peptidyl arginine deiminase 4, increases the radiosensitivity of colorectal cancer and inhibits neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. aacrjournals.org [aacrjournals.org]
- 20. A Novel Selective Inhibitor JBI-589 Targets PAD4-Mediated Neutrophil Migration to Suppress Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cancer-research-network.com [cancer-research-network.com]
- 22. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 27. inflathrace.gr [inflathrace.gr]
- 28. bioscience.co.uk [bioscience.co.uk]
- 29. Simplified Human Neutrophil Extracellular Traps (NETs) Isolation and Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 32. Targeted delivery of protein arginine deiminase-4 inhibitors to limit arterial intimal NETosis and preserve endothelial integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Widespread in vivo efficacy of The-0504: A conditionally-activatable nanoferritin for tumor-agnostic targeting of CD71-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Pad4-IN-2: A Comparative Guide for Researchers
For researchers in drug discovery and chemical biology, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative assessment of Pad4-IN-2, a known inhibitor of Protein Arginine Deiminase 4 (PAD4), against other PAD isozymes. While data on its inhibitory activity against PAD4 is available, a comprehensive public dataset profiling its activity across the entire PAD family is lacking. This guide presents the known information and outlines a detailed experimental protocol for a comprehensive specificity assessment.
Overview of this compound
This compound has been identified as an inhibitor of PAD4 with a reported half-maximal inhibitory concentration (IC50) of 1.94 μM.[1][2][3][4][5] PAD4 is a critical enzyme involved in the post-translational modification of proteins through a process called citrullination, where arginine residues are converted to citrulline. This process is implicated in various physiological and pathological conditions, including autoimmune diseases and cancer. The specificity of small molecule inhibitors like this compound is a key determinant of their utility as research tools and their potential as therapeutic agents.
Quantitative Data: this compound Inhibition Profile
A comprehensive analysis of the specificity of this compound requires a quantitative comparison of its inhibitory potency against all catalytically active PAD isozymes (PAD1, PAD2, PAD3, and PAD4). However, publicly available data is currently limited to its activity against PAD4.
| Isozyme | This compound IC50 (μM) |
| PAD1 | Data not available |
| PAD2 | Data not available |
| PAD3 | Data not available |
| PAD4 | 1.94[1][2][3][4][5] |
| PAD6 | Not applicable (catalytically inactive) |
Caption: Inhibitory potency of this compound against PAD isozymes.
Signaling Pathway of PAD Enzymes
The PAD enzymes play a crucial role in various cellular processes by catalyzing the citrullination of target proteins. This post-translational modification can alter the structure and function of proteins, thereby influencing downstream signaling events.
Caption: PAD enzyme signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Specificity Assessment
To address the gap in the existing data, a detailed experimental protocol for assessing the specificity of this compound is provided below. This protocol is based on established methods for determining the inhibitory activity of compounds against PAD enzymes.
Objective: To determine the IC50 values of this compound for human PAD1, PAD2, PAD3, and PAD4.
Materials:
-
Recombinant human PAD1, PAD2, PAD3, and PAD4 enzymes
-
This compound
-
N-α-Benzoyl-L-arginine ethyl ester (BAEE) as a substrate
-
Tris-HCl buffer
-
CaCl2
-
Dithiothreitol (DTT)
-
Ammonia-detection kit (e.g., glutamate dehydrogenase-based assay)
-
96-well microplates
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Reconstitute recombinant PAD enzymes in an appropriate buffer to the desired stock concentrations.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound to create a range of concentrations for IC50 determination.
-
-
Enzymatic Assay:
-
Prepare a reaction mixture containing Tris-HCl buffer, CaCl2, and DTT in a 96-well plate.
-
Add the PAD enzyme (PAD1, PAD2, PAD3, or PAD4) to the respective wells.
-
Add the various concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the substrate BAEE to all wells.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Detection of Activity:
-
Stop the reaction.
-
Measure the amount of ammonia produced, which is a byproduct of the citrullination reaction, using an ammonia-detection kit according to the manufacturer's instructions. The signal is typically measured spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram illustrates the proposed experimental workflow:
Caption: Experimental workflow for assessing this compound specificity.
Conclusion
The available data indicates that this compound is an inhibitor of PAD4. However, a comprehensive understanding of its specificity profile across the entire PAD isozyme family is currently limited by the lack of publicly available data. The experimental protocol outlined in this guide provides a robust framework for researchers to independently assess the selectivity of this compound. Such studies are crucial for the accurate interpretation of experimental results and for guiding the future development of more potent and selective PAD inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Deeply Quenched” Monitoring of Protein Arginine Deiminase Activity: Multicolor Visualization of Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Pad4-IN-2 Activity: A Comparative Analysis with Established PAD4 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the PAD4 inhibitor, Pad4-IN-2, alongside established inhibitors GSK484 and Cl-amidine. The data is compiled from publicly available biochemical and cellular assay results to facilitate a cross-validation of its activity.
This guide summarizes quantitative data, details common experimental protocols, and presents signaling pathway and experimental workflow diagrams to offer a comprehensive overview of this compound's performance in the context of well-characterized PAD4 inhibitors.
Comparative Inhibitor Activity
The inhibitory potency of this compound, GSK484, and Cl-amidine against PAD4 has been evaluated using various biochemical and cellular assays. The following tables summarize the reported IC50 values, providing a quantitative comparison of their activity.
| Inhibitor | Biochemical Assay | PAD4 IC50 |
| This compound | Not Specified | 1.94 µM[1] |
| GSK484 | Fluorescence Polarization (0 mM Ca2+) | 50 nM[2][3] |
| Fluorescence Polarization (2 mM Ca2+) | 250 nM[2][3] | |
| Cl-amidine | Not Specified | 5.9 µM[4][5] |
| Inhibitor | Cellular Assay | Target Cell | Endpoint | Cellular IC50 |
| This compound | Not Specified | Neutrophils | Inhibition of PAD4-H3cit-NETs pathway | Not Reported |
| GSK484 | Western Blot/Imaging | Mouse Neutrophils | Histone H3 Citrullination | ~1 µM |
| Cl-amidine | Not Specified | TK6 & HT29 cells | Apoptosis Induction | Not Reported |
Understanding PAD4 Signaling and Inhibition
Protein Arginine Deiminase 4 (PAD4) is a critical enzyme in the process of citrullination, where it converts arginine residues on proteins to citrulline. This post-translational modification plays a significant role in various physiological and pathological processes, including gene regulation and the formation of Neutrophil Extracellular Traps (NETs). The inhibition of PAD4 is a promising therapeutic strategy for various autoimmune diseases and cancers.
References
Unraveling the Impact of PAD4 Inhibition: A Comparative Guide to Pad4-IN-2 and Genetic Knockout Models
For researchers in immunology, drug discovery, and related fields, understanding the precise role of Peptidylarginine Deiminase 4 (PAD4) is critical for developing novel therapeutics for a range of inflammatory and autoimmune diseases. Two primary tools have emerged for studying PAD4 function: specific chemical inhibitors, such as Pad4-IN-2, and genetic knockout mouse models. This guide provides a comprehensive comparison of the efficacy and experimental considerations of these two approaches, supported by experimental data and detailed protocols to aid in experimental design and interpretation.
Executive Summary
Both this compound and PAD4 genetic knockout models are invaluable for dissecting the function of PAD4, an enzyme pivotal in the formation of Neutrophil Extracellular Traps (NETs) through histone citrullination. While PAD4 knockout mice offer a model of complete and lifelong ablation of the enzyme, they are susceptible to developmental compensation and may present a complex phenotype influenced by the microbiome and baseline inflammatory status. In contrast, chemical inhibitors like this compound provide temporal and dose-dependent control over PAD4 activity, offering a closer parallel to therapeutic interventions. However, the potential for off-target effects and incomplete inhibition must be carefully considered. This guide will delve into the nuances of each model, presenting quantitative data from various disease models to inform the selection of the most appropriate tool for specific research questions.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from studies utilizing either PAD4 inhibitors or PAD4 knockout mice in various disease models. It is important to note that direct side-by-side comparisons in the same study are limited, and thus data is collated from multiple sources.
Table 1: Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Wild-Type (Control) | PAD4 Knockout | This compound (GSK199) Treated | Citation(s) |
| Arthritis Severity Score (Mean ± SEM) | High | Significantly Reduced | Significantly Reduced | [1][2] |
| Incidence of Arthritis (%) | 80-100% | Significantly Lower | Markedly Decreased | [1][2] |
| Serum Anti-Collagen II IgG (Arbitrary Units) | High | Significantly Decreased | Not Significantly Affected | [1][2] |
| Joint Inflammation (Histological Score) | Severe | Reduced | Significantly Reduced | [1][2] |
| Bone Erosion (Histological Score) | Severe | Reduced | Significantly Reduced | [1][2] |
Table 2: Role in Sepsis and Bacterial Infection
| Parameter | Wild-Type (Control) | PAD4 Knockout | This compound (Cl-amidine) Treated | Citation(s) |
| Survival Rate (%) in Necrotizing Fasciitis Model | Higher | Significantly Lower | - | [3] |
| Bacterial Killing by NETs | Efficient | Deficient | Inhibited | [3][4] |
| NET Formation in Response to Bacteria | Present | Absent | Inhibited | [3][4] |
| Survival in Polymicrobial Sepsis (CLP model) | - | Not Protected | Improved | [4][5] |
Table 3: Effects on Neutrophil Extracellular Trap (NET) Formation
| Parameter | Wild-Type Neutrophils | PAD4 Knockout Neutrophils | Wild-Type Neutrophils + this compound (GSK484) | Citation(s) |
| Histone H3 Citrullination upon Stimulation | Present | Absent | Significantly Diminished | [3][6] |
| Chromatin Decondensation | Present | Absent | Inhibited | [3][7] |
| NET Release (in vitro) | Robust | Abrogated | Strongly Inhibited | [3][6] |
Experimental Protocols
Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol is a standard method for inducing an autoimmune arthritis model that shares features with human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
Procedure:
-
Preparation of Collagen Emulsion: Dissolve bovine type II collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL. Prepare an emulsion by mixing the collagen solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Anesthetize the mice. Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a second emulsion of bovine type II collagen with IFA. Inject 100 µL of this emulsion intradermally at a different site near the base of the tail.
-
Monitoring of Arthritis: Beginning on day 21, visually inspect the paws of the mice three times a week for signs of arthritis (redness and swelling).
-
Clinical Scoring: Score the severity of arthritis for each paw on a scale of 0-4:
-
0 = No evidence of erythema and swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to metatarsal joints
-
4 = Erythema and severe swelling encompass the ankle, foot and digits The maximum score per mouse is 16.
-
In Vitro NETosis Assay
This assay is used to visualize and quantify the formation of Neutrophil Extracellular Traps from isolated neutrophils.
Materials:
-
Human or murine neutrophils isolated from whole blood
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Poly-L-lysine coated coverslips
-
Phorbol 12-myristate 13-acetate (PMA) or other desired stimulus
-
DNA-binding fluorescent dye (e.g., SYTOX Green)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Seeding: Resuspend the isolated neutrophils in RPMI 1640 medium supplemented with 2% FBS. Seed the neutrophils onto poly-L-lysine coated coverslips in a 24-well plate at a density of 2 x 10^5 cells/well. Allow the cells to adhere for 1 hour at 37°C in a 5% CO2 incubator.
-
Inhibitor Treatment (if applicable): Pre-incubate the adhered neutrophils with the desired concentration of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the neutrophils with PMA (e.g., 100 nM) or another NET-inducing agent for 3-4 hours to induce NETosis.
-
Quantification of NETs (Live Cell Imaging): Add a cell-impermeable DNA dye like SYTOX Green to the wells. This dye will only stain the extracellular DNA of NETs. Measure the fluorescence intensity over time using a plate reader.
-
Visualization of NETs (Fixed Cell Imaging):
-
After stimulation, carefully wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Stain for NET components such as citrullinated histone H3 (H3Cit) and myeloperoxidase (MPO) using specific primary and fluorescently-labeled secondary antibodies.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the DNA.
-
Visualize the NETs using a fluorescence microscope. NETs will appear as web-like structures of extracellular DNA co-localizing with H3Cit and MPO.
-
Mandatory Visualizations
Caption: PAD4-mediated NETosis signaling pathway and points of intervention.
Caption: General experimental workflow for comparing PAD4 intervention models.
Conclusion: Choosing the Right Tool for the Job
The choice between using a PAD4 inhibitor like this compound and a PAD4 genetic knockout model depends heavily on the specific research question.
PAD4 genetic knockout models are the gold standard for studying the consequences of a complete and lifelong absence of PAD4. They are particularly useful for investigating the fundamental role of PAD4 in development, immune system maturation, and baseline physiological processes. However, researchers must be cognizant of potential compensatory mechanisms that may arise due to the constitutive lack of the enzyme, which could mask or alter the primary phenotype.
This compound and other specific chemical inhibitors offer a more pharmacologically relevant approach, allowing for the study of PAD4 inhibition in a temporal and dose-dependent manner in otherwise healthy, adult animals. This makes them ideal for preclinical studies aimed at mimicking therapeutic interventions. The acute nature of inhibitor administration minimizes the likelihood of developmental compensation. However, the potential for off-target effects, though minimized with highly selective inhibitors, and the challenge of achieving complete and sustained inhibition in vivo are important experimental considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptidylarginine deiminase 2 has potential as both a biomarker and therapeutic target of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiological Stimuli Induce PAD4-Dependent, ROS-Independent NETosis, With Early and Late Events Controlled by Discrete Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Selective, Orally Bioavailable PAD4 Inhibitor to Target NETs Driven Autoimmune and Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
